c-Myc Peptide TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C53H87F3N12O23 |
|---|---|
Peso molecular |
1317.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H86N12O21.C2HF3O2/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5;3-2(4,5)1(6)7/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,41-;/m0./s1 |
Clave InChI |
LFLOYCHBNWJNKH-VKBDHGEDSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
The c-Myc Peptide (TFA Salt): A Comprehensive Technical Guide for Researchers
An In-depth Examination of the c-Myc Epitope Tag, its Applications in Molecular Biology, and its Role in Cellular Signaling
The c-Myc peptide, a short amino acid sequence derived from the human c-Myc protein, has become an indispensable tool in molecular biology and biomedical research. Commonly supplied as a trifluoroacetic acid (TFA) salt, this peptide is central to the widely used c-Myc epitope tagging system. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the c-Myc peptide's sequence, its application in protein purification and detection, and the broader context of the c-Myc protein's critical role in cellular signaling pathways.
The c-Myc Peptide: Sequence and Properties
The c-Myc peptide corresponds to the amino acid residues 410-419 of the C-terminus of the human c-Myc oncoprotein.[1] Its sequence is a cornerstone of the c-Myc tagging system, recognized by the highly specific monoclonal antibody 9E10.[2]
Amino Acid Sequence:
The peptide is synthetically produced and is often supplied as a TFA salt, a remnant of the purification process using reverse-phase high-performance liquid chromatography (HPLC). The TFA salt form is generally soluble in aqueous buffers and does not typically interfere with the peptide's function in common applications.
Physicochemical Properties:
| Property | Value | Reference |
| Amino Acid Residues | 10 | [4] |
| Molecular Weight | ~1203.3 Da | [5][6] |
| Isoelectric Point (pI) | ~4.07 | [4] |
| Charge at pH 7 | -3 | N/A |
The c-Myc Tagging System: A Versatile Tool for Protein Analysis
The c-Myc tag is a polypeptide that can be fused to the N- or C-terminus of a protein of interest using recombinant DNA technology.[7] This allows for the detection, purification, and characterization of the fusion protein using the specific anti-c-Myc antibody, 9E10.
Applications in Protein Purification and Detection
The c-Myc tagging system is a robust method for affinity purification of recombinant proteins. The high affinity and specificity of the 9E10 antibody for the c-Myc epitope enable efficient capture of the tagged protein from complex mixtures such as cell lysates.
Quantitative Parameters of the c-Myc Tag System:
| Parameter | Value | Reference |
| Binding Affinity (Kd) of 9E10 to c-Myc Peptide | 8 ± 0.5 x 10⁻⁸ M (for fluorescently labeled peptide) | [8] |
| Binding Capacity of Anti-c-Myc Agarose | 102-144 nmol/mL of settled resin | [9] |
| Elution Capacity of Anti-c-Myc Agarose | 18-19 nmol/mL of settled resin (with 0.1M glycine, pH 2.8) | [9] |
| Typical c-Myc Peptide Elution Concentration | 0.5 mg/mL | [9] |
Experimental Workflow: Immunoprecipitation
Immunoprecipitation (IP) using an anti-c-Myc antibody is a common technique to isolate a c-Myc-tagged protein and its binding partners (co-immunoprecipitation or co-IP).
Caption: A generalized workflow for the immunoprecipitation of a c-Myc tagged protein.
The c-Myc Oncoprotein: A Master Regulator of Cellular Processes
The c-Myc protein, from which the epitope tag is derived, is a transcription factor that plays a pivotal role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[8][10] Its dysregulation is a hallmark of many human cancers.
c-Myc Signaling Pathways
c-Myc exerts its function primarily by forming a heterodimer with its partner protein, Max. This c-Myc/Max complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, leading to the activation of their transcription.
Caption: The canonical c-Myc/Max pathway for transcriptional activation.
c-Myc also plays a crucial role in apoptosis, or programmed cell death. Under conditions of low survival signals, high levels of c-Myc can sensitize cells to apoptotic stimuli. This is partly mediated through the ARF tumor suppressor, which inhibits MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. The stabilization of p53 leads to the transcription of pro-apoptotic genes.
Caption: A simplified pathway of c-Myc-mediated apoptosis through p53 stabilization.
Furthermore, c-Myc is a key driver of cell cycle progression. It upregulates the expression of cyclins and cyclin-dependent kinases (CDKs) while downregulating CDK inhibitors such as p21 and p27, thereby promoting the transition through the G1/S phase of the cell cycle.
Experimental Protocols
Immunoprecipitation of a c-Myc Tagged Protein from Mammalian Cells
This protocol provides a general guideline for the immunoprecipitation of a c-Myc tagged protein. Optimization may be required for specific cell lines and proteins.
A. Cell Lysis
-
Wash cultured mammalian cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
B. Immunoprecipitation
-
Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-c-Myc antibody (e.g., 9E10) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).
C. Elution
-
For SDS-PAGE and Western Blotting:
-
Resuspend the beads in 1X SDS-PAGE sample buffer.
-
Boil the sample for 5-10 minutes to elute the protein and denature the antibody.
-
-
For Functional Assays (Native Elution):
-
Resuspend the beads in a buffer containing a high concentration of c-Myc peptide (e.g., 0.5 mg/mL).
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Pellet the beads and collect the supernatant containing the eluted protein.
-
Western Blot Detection of a c-Myc Tagged Protein
-
Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
The c-Myc peptide, in its TFA salt form, is a fundamental reagent for the widely adopted c-Myc epitope tagging system. Its well-defined sequence and the availability of a high-affinity specific antibody have made it an invaluable tool for protein purification, detection, and the study of protein-protein interactions. A thorough understanding of the underlying principles of the c-Myc tagging system, coupled with an appreciation for the complex biology of the c-Myc oncoprotein, empowers researchers to effectively leverage this technology to advance our understanding of cellular and molecular processes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 7. takarabio.com [takarabio.com]
- 8. ptglab.com [ptglab.com]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. assets.fishersci.com [assets.fishersci.com]
c-Myc Peptide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the c-Myc peptide, a synthetic peptide corresponding to the C-terminal amino acids (410-419) of the human c-Myc protein. This peptide is a valuable tool in studying the multifaceted roles of the c-Myc oncoprotein in cellular processes such as proliferation, apoptosis, and differentiation. This document details its physicochemical properties, its role within the broader c-Myc signaling network, and common experimental applications.
Physicochemical Properties
The c-Myc peptide is a synthetic polypeptide with the amino acid sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu.[1][2][3] It is often supplied as a lyophilized powder and can be reconstituted in water.[2][4] For research purposes, it is commonly available in its standard form or as a trifluoroacetate (TFA) salt. The TFA salt is a result of the purification process using trifluoroacetic acid. The molecular weight and chemical formula for both forms are summarized below.
| Peptide Form | Molecular Weight ( g/mol ) | Chemical Formula |
| c-Myc Peptide | 1203.3 | C₅₁H₈₆N₁₂O₂₁ |
| c-Myc Peptide TFA Salt | 1317.32 | C₅₃H₈₇F₃N₁₂O₂₃ |
Data sourced from multiple suppliers and may have slight variations.[1][5][6][7][8][9]
The c-Myc Signaling Pathway
The c-Myc protein is a transcription factor that plays a central role in regulating the expression of a vast number of genes, estimated to be around 15% of all genes in the human genome.[5] It functions as a heterodimer with its partner protein, Max, to bind to specific DNA sequences known as E-boxes (Enhancer boxes) in the promoter regions of target genes.[1] This binding can either activate or repress gene transcription, thereby influencing a wide array of cellular functions including cell cycle progression, metabolism, and apoptosis.[2][3][7] The deregulation of c-Myc expression is a hallmark of many human cancers.[5][7]
The following diagram illustrates a simplified overview of the c-Myc signaling pathway, highlighting its interaction with Max and its downstream effects on gene expression.
Caption: A simplified diagram of the c-Myc signaling pathway.
Experimental Applications and Protocols
The c-Myc peptide is a crucial reagent in various experimental settings, primarily for its use in competition assays to validate the specificity of anti-c-Myc antibodies and for the elution of c-Myc-tagged fusion proteins during immunoprecipitation.
Experimental Workflow: c-Myc Peptide Competition Assay
A peptide competition assay is performed to confirm that an antibody's binding to a protein is specific to the c-Myc tag.[4] The principle involves pre-incubating the anti-c-Myc antibody with an excess of the c-Myc peptide. If the antibody is specific, the peptide will occupy the antibody's binding sites, preventing it from binding to the c-Myc-tagged protein in a subsequent immunoassay, such as a Western blot or immunoprecipitation.
The following diagram outlines a typical workflow for a c-Myc peptide competition assay.
Caption: Workflow for a c-Myc peptide competition assay.
Detailed Methodologies
1. c-Myc Peptide Competition for Immunoblotting
This protocol is adapted from standard procedures for antibody specificity validation.[4][10]
-
Reagent Preparation:
-
Blocking Procedure:
-
Prepare two tubes. In the "Blocked" tube, add the diluted anti-c-Myc antibody and the c-Myc peptide at a 10-100 fold molar excess to the antibody.
-
In the "Control" tube, add the same amount of diluted anti-c-Myc antibody and an equivalent volume of the peptide solvent (e.g., water).
-
Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Immunoblotting:
-
Run your protein samples on an SDS-PAGE gel and transfer to a membrane as per standard procedures.
-
Block the membrane and then incubate one membrane with the "Blocked" antibody solution and an identical membrane with the "Control" antibody solution.
-
Proceed with washing and secondary antibody incubation as per your standard Western blot protocol.
-
-
Analysis:
-
A significant reduction or absence of the band corresponding to the c-Myc-tagged protein on the membrane incubated with the "Blocked" antibody compared to the "Control" membrane confirms the specificity of the antibody.
-
2. Elution of c-Myc-tagged Proteins from Immunoprecipitation Beads
This protocol provides a gentle elution method for c-Myc-tagged proteins, preserving their native conformation and activity.[8][11][12]
-
Immunoprecipitation:
-
Perform immunoprecipitation of your c-Myc-tagged protein from cell lysate using anti-c-Myc antibody-conjugated beads (e.g., agarose or magnetic beads) according to the manufacturer's protocol.
-
After binding, wash the beads thoroughly with an appropriate wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Prepare an elution buffer containing the c-Myc peptide at a concentration of 0.1-1 mg/mL in a suitable buffer (e.g., TBS or PBS).
-
Resuspend the beads with the bound protein in the c-Myc peptide elution buffer.
-
Incubate for 10-30 minutes at room temperature or 37°C with gentle mixing.[8]
-
Centrifuge to pellet the beads and carefully collect the supernatant containing the eluted c-Myc-tagged protein.
-
Repeat the elution step for increased yield.
-
-
Downstream Applications:
-
The eluted protein is now ready for downstream applications such as functional assays, mass spectrometry, or further purification.
-
Conclusion
The c-Myc peptide is an indispensable tool for researchers investigating the c-Myc oncoprotein. Its well-defined physicochemical properties and its specific interaction with anti-c-Myc antibodies allow for the validation of experimental results and the purification of c-Myc-tagged proteins. The experimental protocols and signaling pathway overview provided in this guide serve as a foundational resource for the effective utilization of the c-Myc peptide in research and drug development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Myc - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 11. bio-protech.com.tw [bio-protech.com.tw]
- 12. ptglab.com [ptglab.com]
The c-Myc Peptide in Immunoassays: A Technical Guide to Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
The c-Myc tag is a short, well-characterized epitope peptide derived from the C-terminus (amino acids 410-419) of the human c-Myc oncoprotein.[1][2] This 10-amino-acid sequence, EQKLISEEDL , serves as a powerful and versatile tool in molecular biology, enabling the detection, purification, and functional analysis of recombinant proteins.[3][4][5] Its mechanism of action is predicated on the highly specific and high-affinity binding by the monoclonal antibody clone 9E10.[2][5] This guide provides an in-depth overview of the c-Myc peptide's core mechanism, quantitative parameters, and detailed protocols for its use in common immunoassays.
Core Mechanism of Action: Epitope Tagging
The utility of the c-Myc peptide is rooted in the principle of epitope tagging. A DNA sequence encoding the EQKLISEEDL peptide is genetically fused to the N- or C-terminus of a gene for a protein of interest (POI). Upon expression, the resulting fusion protein can be readily identified and manipulated using the highly specific anti-c-Myc 9E10 antibody, obviating the need for developing a new antibody for every POI.[1][5]
The interaction is highly specific; the core residues LISE are critical for the binding to the 9E10 antibody.[3][6] This specificity allows for the effective use of free c-Myc peptide to competitively elute the tagged protein from an antibody affinity column under native conditions, preserving the protein's structure and function.[2][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ptglab.com [ptglab.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. sinobiological.com [sinobiological.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Anti-c-myc antibody 9E10: epitope key positions and variability characterized using peptide spot synthesis on cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
The Genesis and Application of the c-Myc Epitope Tag: A Technical Guide
An In-depth Examination of the Discovery, Characterization, and Utility of a Foundational Tool in Molecular Biology
Introduction
In the landscape of molecular biology and protein research, epitope tagging has emerged as an indispensable technique for the detection, purification, and functional analysis of proteins. Among the arsenal of available tags, the c-Myc epitope tag stands out for its well-characterized properties and broad applicability. This technical guide provides a comprehensive overview of the discovery and origin of the c-Myc tag, detailing the seminal experiments that led to its development and widespread adoption. We will delve into the specific methodologies employed in its characterization and provide a structured summary of key quantitative data for researchers, scientists, and drug development professionals.
Discovery and Origin of the c-Myc Epitope and the 9E10 Monoclonal Antibody
The story of the c-Myc tag is intrinsically linked to the study of the human c-Myc proto-oncogene, a key regulator of cell proliferation, differentiation, and apoptosis.[1][2] The journey began not with the intention of creating a universal protein tag, but with the goal of generating specific immunological probes to investigate the function of the c-Myc protein.
In a landmark 1985 study by Evan, Lewis, Ramsay, and Bishop, a panel of monoclonal antibodies was generated against the human c-Myc protein.[3] One of these antibodies, designated 9E10 , would become the cornerstone for the future c-Myc tagging system. The immunogen used to elicit this antibody was a synthetic peptide corresponding to the C-terminal amino acid residues 408-439 of the human c-Myc protein.[4] The 9E10 antibody, a murine IgG1, kappa light chain monoclonal antibody, was found to specifically recognize an epitope within this region.[4][5]
Subsequent work by Munro and Pelham in 1986 and 1987 was pivotal in repurposing this specific antibody-epitope interaction for general protein tagging.[6][7] They identified the minimal epitope recognized by the 9E10 antibody as the ten-amino-acid sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu (EQKLISEEDL) .[5] This short peptide could be genetically fused to a protein of interest, allowing the 9E10 antibody to be used as a versatile tool for its detection and manipulation.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the c-Myc epitope tag and the 9E10 antibody.
Table 1: Physicochemical Properties of the c-Myc Epitope Tag
| Property | Value | Reference |
| Sequence | EQKLISEEDL | |
| Amino Acid Length | 10 | |
| Molecular Weight | ~1.2 kDa |
Table 2: Characteristics of the 9E10 Monoclonal Antibody
| Property | Description | Reference |
| Antibody Type | Mouse Monoclonal IgG1, kappa | [4][5] |
| Immunogen | Synthetic peptide (amino acids 408-439 of human c-Myc) | [4] |
| Epitope | EQKLISEEDL | [5] |
Table 3: Binding Affinity of 9E10 Antibody to c-Myc Peptide Variants
| Peptide Sequence | Dissociation Constant (Kd) x 107 (M) | Reference |
| EQKLISEEDLN | 3.4 | [8][9] |
| KLISEEDL | 3.7 | [8][9] |
| LISEEDL | 4.5 | [8][9] |
| ISEEDL | 13.0 | [8][9] |
| SEEDL | >100 | [8][9] |
Table 4: Recommended Antibody Concentrations for Various Applications
| Application | 9E10 Antibody Concentration | Reference |
| Western Blotting | 0.2 - 1.0 µg/mL | [10][11] |
| Immunoprecipitation | 4 µg per 500 µg - 1 mg of cell lysate | [12] |
| Immunofluorescence | 2 - 5 µg/mL | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the c-Myc epitope tag, based on original and subsequent research.
Generation of the 9E10 Monoclonal Antibody (Adapted from Evan et al., 1985 and general hybridoma protocols)
The generation of the 9E10 antibody involved the immunization of mice with a synthetic peptide followed by the production of hybridomas.
Caption: Step-by-step workflow for Western blotting of c-Myc-tagged proteins.
Methodology:
-
Sample Preparation: Cells expressing the c-Myc-tagged protein are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. The protein concentration of the lysate is determined.
-
SDS-PAGE: The protein lysate is mixed with Laemmli sample buffer, boiled, and loaded onto a polyacrylamide gel for electrophoresis to separate proteins by size. [13]3. Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose). [13]4. Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [11]5. Primary Antibody Incubation: The membrane is incubated with the anti-c-Myc (9E10) antibody diluted in blocking buffer (typically 0.2-1.0 µg/mL) overnight at 4°C or for 1-2 hours at room temperature. [10][11]6. Washing: The membrane is washed several times with a wash buffer (e.g., TBST) to remove unbound primary antibody. [11]7. Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes mouse IgG, diluted in blocking buffer, for 1 hour at room temperature. [11]8. Washing: The membrane is washed again several times with wash buffer to remove unbound secondary antibody. [11]9. Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using X-ray film or a digital imager. [11]
Immunoprecipitation (IP)
Immunoprecipitation is used to isolate the c-Myc-tagged protein and its interacting partners from a cell lysate.
Experimental Workflow for Immunoprecipitation
References
- 1. Buy Anti-Myc Tag (EQKLISEEDL) Antibody (9E10#) [antibodysystem.com]
- 2. A rapid and efficient immunization protocol for production of monoclonal antibodies reactive with autoantigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of monoclonal antibodies specific for human c-myc proto-oncogene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A C-terminal signal prevents secretion of luminal ER proteins | Semantic Scholar [semanticscholar.org]
- 7. Munro and Pelham [bio.davidson.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Anti-c-myc antibody 9E10: epitope key positions and variability characterized using peptide spot synthesis on cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dshb.biology.uiowa.edu [dshb.biology.uiowa.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]
- 13. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Binding Affinity of c-Myc Peptide to 9E10 Antibody: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity between the c-Myc peptide and the monoclonal antibody 9E10. It is designed to be a comprehensive resource for researchers and professionals in drug development and related scientific fields. This document details the quantitative binding data, experimental protocols, and relevant biological pathways, presented in a clear and accessible format.
Introduction to c-Myc and the 9E10 Antibody
The c-Myc protein is a transcription factor that plays a crucial role in regulating cell cycle progression, proliferation, apoptosis, and cellular transformation.[1][2] Its overexpression is implicated in a majority of human cancers.[3] The 9E10 antibody is a murine monoclonal IgG1κ antibody that specifically recognizes a ten-amino-acid epitope, EQKLISEEDL, derived from the C-terminus of the human c-Myc protein.[4][5][6] This specific interaction has led to the widespread use of the c-Myc epitope as a fusion tag for recombinant proteins, enabling their detection, purification, and localization in various immunoassays.[4][5][7]
Quantitative Binding Affinity Data
The binding affinity between the c-Myc peptide and the 9E10 antibody has been quantitatively characterized, primarily through the determination of the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. The following table summarizes the dissociation constants for the wild-type c-Myc epitope and several of its variants, as determined by competitive ELISA.
| Peptide Sequence | Description | Dissociation Constant (Kd) [nM] |
| EQKLISEEDL | Wild-type c-Myc epitope | 2.5 |
| KLISEEDL | Shortened 8-mer peptide | 11 |
| AQKLISEEDL | E1A substitution | 2.9 |
| EAKLISEEDL | Q2A substitution | 3.2 |
| EQALI LEEDL | K3A substitution | 14 |
| EQKAISEEDL | L4A substitution | >1000 |
| EQKLASEEDL | I5A substitution | >1000 |
| EQKLIAEEDL | S6A substitution | 180 |
| EQKLISEDL | E7A substitution | >1000 |
| EQKLISEDL | E8A substitution | 15 |
| EQKLISEDAL | D9A substitution | 21 |
| EQKLISEEDA | L10A substitution | 8.3 |
Data sourced from Hilpert et al., Protein Engineering, 2001.[4]
The data clearly indicates that the core amino acid residues L, I, S, and E (positions 4, 5, 6, and 7) are critical for the high-affinity interaction with the 9E10 antibody.[4][8][9] Substitution of these residues with alanine significantly reduces or ablates binding.
Experimental Protocols
Accurate determination of binding affinity relies on precise experimental execution. This section details the methodologies for key experiments used to characterize the c-Myc peptide-9E10 antibody interaction.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted from the method used to determine the dissociation constants in the table above.
Objective: To determine the dissociation constant (Kd) of the interaction between the c-Myc peptide and the 9E10 antibody by competing the binding of the antibody to a c-Myc-tagged protein with soluble c-Myc peptides.
Materials:
-
96-well microtiter plates
-
c-Myc-tagged fusion protein (e.g., anti-pre-S2 scFv with a C-terminal myc-tag)
-
Monoclonal antibody 9E10
-
Synthetic c-Myc peptides (wild-type and variants)
-
Coating buffer (0.1 M carbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the c-Myc-tagged fusion protein (e.g., 1.5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare a series of dilutions of the soluble c-Myc peptides.
-
In separate tubes, mix a constant concentration of the 9E10 antibody (e.g., 0.25 µg/mL) with the different concentrations of the competing peptides.
-
Incubate these mixtures for a sufficient time to reach equilibrium.
-
-
Binding: Add the antibody-peptide mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Detection:
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Development: Add the substrate solution and incubate in the dark until a color develops.
-
Stopping and Reading: Stop the reaction by adding the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: The Kd is determined by analyzing the competition curve, where the concentration of the peptide that inhibits 50% of the antibody binding (IC50) is related to the Kd.
Western Blotting
Objective: To detect c-Myc-tagged proteins in a complex mixture of proteins.
Procedure:
-
Sample Preparation: Lyse cells expressing the c-Myc-tagged protein and determine the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with the 9E10 antibody (typically at a dilution of 1:1000 to 1:10,000) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three to five times with wash buffer (e.g., TBST) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunoprecipitation (IP)
Objective: To isolate a c-Myc-tagged protein from a cell lysate.
Procedure:
-
Cell Lysis: Lyse cells expressing the c-Myc-tagged protein in a suitable lysis buffer containing protease inhibitors.
-
Pre-clearing: (Optional) Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Antibody Incubation: Add the 9E10 antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the c-Myc-tagged protein from the beads using an elution buffer (e.g., low pH glycine buffer or by boiling in SDS-PAGE sample buffer).
Signaling Pathways and Experimental Workflows
To provide a broader context for the c-Myc peptide-9E10 antibody interaction, this section includes diagrams of the c-Myc signaling pathway and a typical experimental workflow for protein analysis using the c-Myc tag.
c-Myc Signaling Pathway
The c-Myc protein is a central hub in various signaling pathways that control cell growth and proliferation.[10][3] It dimerizes with its partner protein, Max, to bind to E-box sequences in the promoter regions of target genes, thereby regulating their transcription.[10]
Caption: Simplified c-Myc signaling pathway.
Experimental Workflow for c-Myc Tagged Protein Analysis
The use of the c-Myc tag in combination with the 9E10 antibody is a powerful tool for protein research. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for c-Myc tagged protein analysis.
Conclusion
The high-affinity and specific interaction between the c-Myc peptide epitope (EQKLISEEDL) and the 9E10 monoclonal antibody provides a robust and versatile tool for protein research. Understanding the quantitative binding affinity and the critical residues involved in this interaction is essential for the effective design and interpretation of experiments utilizing the c-Myc tag system. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and professionals working in this area.
References
- 1. apexbt.com [apexbt.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Anti-c-myc antibody 9E10: epitope key positions and variability characterized using peptide spot synthesis on cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Anti-myc tag antibody [9E10] (ab32) | Abcam [abcam.com]
- 8. Myc Antibody Review [labome.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to c-Myc Peptide TFA for the Study of Protein-Protein Interactions
Introduction: The c-Myc Oncoprotein and Its Critical Role in Cellular Processes
The c-Myc proto-oncogene encodes a transcription factor that is a master regulator of a vast array of cellular processes, including cell cycle progression, proliferation, metabolism, and apoptosis.[1][2] Dysregulation and overexpression of c-Myc are implicated in a majority of human cancers, making it a high-priority target for therapeutic development.[3] c-Myc exerts its transcriptional control primarily by forming a heterodimer with its obligate partner, Max (Myc-associated factor X).[1][4] This dimerization occurs through their respective basic helix-loop-helix leucine zipper (bHLH-ZIP) domains, enabling the complex to bind to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes.[4][5]
Given that the formation of the c-Myc/Max heterodimer is essential for its oncogenic activity, disrupting this protein-protein interaction (PPI) has become a central strategy in cancer research.[6] Synthetic peptides derived from the c-Myc protein sequence serve as powerful tools to investigate and inhibit this critical interaction. These peptides are typically supplied as a trifluoroacetic acid (TFA) salt, a common counter-ion used during peptide synthesis and purification, which is important to consider in experimental buffer preparation. This guide provides a technical overview of the application of c-Myc peptides in studying the c-Myc/Max PPI, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
The c-Myc/Max Interaction: A Prime Target for Inhibition
The c-Myc protein itself is an intrinsically disordered protein, lacking a defined three-dimensional structure that would make it amenable to conventional small-molecule drug design.[7] It only becomes structurally organized upon dimerization with Max.[8] This dependency on a PPI for function presents a unique opportunity for therapeutic intervention.
Peptides designed to mimic the helical region of c-Myc's bHLH-ZIP domain can act as competitive inhibitors, preventing the formation of the functional c-Myc/Max heterodimer.[5] One such well-studied inhibitory peptide is H1 (sequence: NELKRAFAALRDQI) , derived from the first helix of c-Myc's interaction domain.[5][9] By occupying the binding interface on Max, these peptides can effectively abrogate the transcription of c-Myc's downstream targets.
Quantitative Analysis of c-Myc/Max Interaction Inhibitors
The efficacy of inhibitors targeting the c-Myc/Max PPI is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). While much of the literature focuses on small molecules, these compounds were often discovered and validated by studying their ability to disrupt the interaction, a principle pioneered by peptide-based studies. Peptidomimetics and synthetically modified peptides have shown promising affinities.
Table 1: Quantitative Data for c-Myc/Max Interaction Inhibitors
| Inhibitor Class | Compound/Peptide | Assay Type | Target | Quantitative Value | Reference |
| Small Molecule | 10058-F4 | Cellular Assay | c-Myc/Max Dimerization | - | [8][10] |
| Small Molecule | 10074-G5 | In vitro | c-Myc/Max Dimerization | IC50: 146 µM | [10][11] |
| Small Molecule | MYCMI-6 | Biophysical (SPR) | MYC bHLHZip Domain | Kd: 1.6 µM | [10] |
| Small Molecule | MYCi361 | Biophysical | MYC Protein | Kd: 3.2 µM | [10][11] |
| Peptidomimetic | Synthetic α-helix mimetic | In vitro | c-Myc/Max Heterodimer | IC50: as low as 5.6 µM | [8][9] |
| Inhibitory Peptide | H1 peptide (CPP-fused) | Cellular Assay | c-Myc Activity | Effective in low µM range | [5] |
Note: Quantitative data for unmodified c-Myc peptides are often context-dependent and used as benchmarks in the development of more stable and potent peptidomimetics and small molecules.
c-Myc Signaling Pathway
The expression and stability of the c-Myc protein are tightly controlled by a complex network of signaling pathways. Mitogenic signals, often transmitted through pathways like the Ras-MAPK and PI3K-AKT cascades, lead to the phosphorylation of c-Myc at Serine 62, which stabilizes the protein.[3][12] Subsequently, Glycogen Synthase Kinase 3β (GSK3β) phosphorylates Threonine 58, which targets c-Myc for proteasomal degradation.[12] This tightly regulated turnover is crucial for normal cell function and is often subverted in cancer.
Experimental Protocols for Studying c-Myc Peptide Interactions
The following protocols provide detailed methodologies for investigating the interaction between a c-Myc peptide and its binding partners.
Protocol 1: Competitive Co-Immunoprecipitation (Co-IP)
This method is used to demonstrate that a c-Myc peptide can disrupt the interaction between the full-length c-Myc and Max proteins in a cellular context.
Materials:
-
Cells expressing tagged c-Myc (e.g., HA-c-Myc) and Max.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with 0.1% Nonidet P-40.
-
Anti-HA antibody conjugated to agarose beads.
-
c-Myc inhibitory peptide (e.g., H1) and a scrambled control peptide.
-
SDS-PAGE and Western blot reagents.
-
Antibodies: anti-Max, anti-HA.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the c-Myc inhibitory peptide or scrambled control peptide at various concentrations for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Immunoprecipitation: Add anti-HA agarose beads to the clarified lysate and incubate for 4 hours to overnight at 4°C with gentle rotation to pull down HA-c-Myc.
-
Washing: Pellet the beads by centrifugation (1,000 x g for 1 minute). Discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant and add 2x Laemmli sample buffer to the beads. Boil for 5 minutes to elute the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-Max antibody to detect co-precipitated Max. Re-probe with anti-HA to confirm the pulldown of c-Myc. A reduced Max signal in the peptide-treated sample indicates disruption of the PPI.
Protocol 2: Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR is a biophysical technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of a peptide-protein interaction in real-time.[13]
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Recombinant, purified Max protein (ligand).
-
c-Myc peptide (analyte).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running Buffer: HBS-EP+ (or similar, low-protein-binding buffer).
Methodology:
-
Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Inject the purified Max protein over the activated surface. The primary amine groups on Max will covalently couple to the surface. Aim for an immobilization level of ~1000-2000 Response Units (RU).
-
Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.
-
Binding Analysis:
-
Inject a series of increasing concentrations of the c-Myc peptide (analyte) over the immobilized Max surface. Use a multi-cycle kinetic approach.
-
Each cycle consists of: Analyte association phase, dissociation phase (buffer flow), and a regeneration step (e.g., a short pulse of low pH glycine) to remove bound analyte.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (deactivated without ligand) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizing an Experimental Workflow: Surface Plasmon Resonance
A clear workflow is essential for planning and executing complex biophysical experiments like SPR.
References
- 1. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Core of a Versatile Tool: An In-depth Technical Guide to the c-Myc Tag Peptide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc tag, a short decapeptide with the sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu (EQKLISEEDL), has become an indispensable tool in molecular biology and biotechnology.[1][2][3][4] Derived from the C-terminus of the human c-Myc oncoprotein (amino acids 410-419), this epitope tag allows for the detection, purification, and characterization of recombinant proteins.[1][3] Its small size and high antigenicity, when recognized by the specific monoclonal antibody 9E10, have cemented its role in a wide array of applications, from basic research to the development of protein-based therapeutics. This guide provides a comprehensive overview of the structural and biophysical properties of the c-Myc tag peptide, detailed experimental protocols for its use, and a look into the molecular basis of its recognition.
Physicochemical and Biophysical Properties
The c-Myc tag peptide's utility is rooted in its distinct physicochemical and biophysical characteristics. Its small size, approximately 1.2 kDa, minimizes the potential for interference with the structure and function of the fusion protein.[5][6] The peptide is highly soluble in aqueous solutions and possesses a net negative charge at neutral pH due to the presence of four acidic residues (Glu and Asp) and one basic residue (Lys).
Summary of Quantitative Data
| Property | Value | Method | Reference |
| Amino Acid Sequence | EQKLISEEDL | - | [1][2][3] |
| Molecular Weight | ~1203.3 Da | Mass Spectrometry | [1][2] |
| Isoelectric Point (pI) | ~4.08 | Theoretical Calculation | [3] |
| Thermodynamics of 9E10 Antibody Binding | |||
| Dissociation Constant (Kd) | 5.3 x 10-7 M | Isothermal Titration Calorimetry | [7] |
| Enthalpy Change (ΔH) | -1.5 kcal/mol | Isothermal Titration Calorimetry | [8] |
| Entropy Change (TΔS) | 7.2 kcal/mol | Isothermal Titration Calorimetry | [8] |
Structural Insights from X-ray Crystallography
The three-dimensional structure of the c-Myc tag peptide in complex with the Fab fragment of the 9E10 antibody has been elucidated by X-ray crystallography (PDB ID: 2OR9).[9][10] This structure reveals the molecular basis for the high-affinity and specific recognition of the tag. The peptide adopts a conformation that fits into a groove on the antibody surface, primarily interacting with the heavy chain.
Key Interacting Residues
The interaction between the c-Myc peptide and the 9E10 Fab fragment is characterized by a network of hydrogen bonds and hydrophobic interactions.
| c-Myc Peptide Residue | 9E10 Fab Heavy Chain Residue | Interaction Type |
| Glu1 | Arg100B | Hydrogen Bond |
| Gln2 | Tyr101 | Hydrogen Bond |
| Lys4 | Asp101 | Salt Bridge |
| Ile5 | Tyr32, Trp33 | Hydrophobic Interaction |
| Ser6 | Asn52 | Hydrogen Bond |
| Glu7 | Arg50 | Hydrogen Bond |
| Glu8 | Tyr58 | Hydrogen Bond |
| Asp9 | Asn56 | Hydrogen Bond |
| Leu10 | Tyr101 | Hydrophobic Interaction |
Note: Residue numbering for the 9E10 Fab fragment is based on the PDB entry 2OR9.
Experimental Protocols
The following are detailed protocols for common applications utilizing the c-Myc tag.
Immunoprecipitation of a Myc-tagged Protein
This protocol describes the enrichment of a c-Myc-tagged protein from a cell lysate.
Materials:
-
Cells expressing a c-Myc-tagged protein
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
-
Anti-c-Myc antibody (clone 9E10) or anti-c-Myc agarose beads
-
Protein A/G agarose beads (if using unconjugated antibody)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5, if using acidic elution)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-c-Myc antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 1 hour at 4°C. (If using anti-c-Myc agarose beads, add them directly to the pre-cleared lysate and incubate for 2-4 hours).
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Acidic Elution: Add Elution Buffer (0.1 M glycine pH 2.5) to the beads and incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant. Immediately neutralize the eluate with Neutralization Buffer.
-
Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5 minutes. The eluted protein is now ready for SDS-PAGE and Western blot analysis.
-
Affinity Purification of a Myc-tagged Protein
This protocol is for the purification of a c-Myc-tagged protein using an anti-c-Myc affinity column.
Materials:
-
Cell lysate containing the c-Myc-tagged protein
-
Anti-c-Myc affinity gel (e.g., agarose beads coupled with 9E10 antibody)
-
Binding/Wash Buffer (e.g., PBS or TBS)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5 or a high concentration of c-Myc peptide in Binding/Wash Buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Column Preparation:
-
Pack the anti-c-Myc affinity gel into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Clarify the cell lysate by centrifugation or filtration.
-
Load the lysate onto the equilibrated column at a slow flow rate.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer until the absorbance at 280 nm of the flow-through returns to baseline.
-
-
Elution:
-
Acidic Elution: Apply Elution Buffer (0.1 M glycine pH 2.5) to the column and collect the fractions. Neutralize the fractions immediately with Neutralization Buffer.
-
Competitive Elution: Apply Elution Buffer containing a high concentration of c-Myc peptide (e.g., 100-200 µg/mL) to the column and collect the fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and Western blotting to identify the fractions containing the purified protein.
-
Western Blot Detection of a Myc-tagged Protein
This protocol outlines the detection of a c-Myc-tagged protein following SDS-PAGE.
Materials:
-
Protein sample separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary Antibody: Anti-c-Myc antibody (clone 9E10)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-c-Myc antibody in Blocking Buffer to the recommended concentration.
-
Incubate the membrane in the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with Wash Buffer.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Circular Dichroism Spectroscopy of the c-Myc Peptide
This protocol provides a general method for analyzing the secondary structure of the c-Myc peptide in solution.[11][12][13]
Materials:
-
Synthetic c-Myc peptide (EQKLISEEDL)
-
Buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Dissolve the c-Myc peptide in the buffer to a final concentration of 0.1-0.2 mg/mL.
-
Prepare a buffer blank with the same buffer used for the peptide solution.
-
-
Instrument Setup:
-
Set the CD spectropolarimeter to measure in the far-UV region (e.g., 190-260 nm).
-
Set the data pitch to 1 nm, scanning speed to 50 nm/min, and bandwidth to 1 nm.
-
-
Data Acquisition:
-
Record a baseline spectrum with the buffer blank.
-
Record the CD spectrum of the c-Myc peptide solution.
-
Acquire 3-5 scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.
-
Analyze the resulting spectrum for characteristic features of secondary structures. A spectrum dominated by negative ellipticity around 200 nm is indicative of a random coil conformation, which is the expected structure for a short, unstructured peptide like the c-Myc tag in solution.
-
Visualizations of Workflows and Interactions
Experimental Workflows
Molecular Interaction
Conclusion
The c-Myc tag peptide, despite its simple primary structure, is a powerful and versatile tool in protein science. Its well-defined physicochemical properties and the high-affinity interaction with the 9E10 antibody provide a robust system for the study of recombinant proteins. The detailed structural and biophysical data, coupled with optimized experimental protocols, empower researchers to effectively utilize this tag in a wide range of applications, ultimately advancing our understanding of protein function in both health and disease. As research continues, further characterization and engineering of this and other epitope tags will undoubtedly lead to even more sophisticated and powerful tools for the scientific community.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 4. Myc Antibody Review [labome.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Epitope tags | Abcam [abcam.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The structure of the anti-c-myc antibody 9E10 Fab fragment/epitope peptide complex reveals a novel binding mode dominated by the heavy chain hypervariable loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Long-Term Storage and Stability of Lyophilized c-Myc Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical factors influencing the long-term stability of lyophilized c-Myc peptide. It offers detailed recommendations for storage, handling, and reconstitution, along with experimental protocols for stability assessment. The information presented herein is essential for ensuring the integrity, reliability, and reproducibility of research and development activities involving this important oncoprotein fragment.
Introduction to c-Myc Peptide
The c-Myc protein is a transcription factor that plays a pivotal role in cell cycle progression, proliferation, and apoptosis.[1][2][3] Due to its central role in cancer pathogenesis, peptides derived from the c-Myc protein are valuable tools in cancer research and drug development. A commonly used synthetic c-Myc peptide corresponds to amino acids 410-419 of the human c-Myc protein, with the sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu.[4][5] The stability of this lyophilized peptide is paramount for obtaining accurate and reproducible experimental results.
Factors Influencing the Stability of Lyophilized c-Myc Peptide
The long-term stability of lyophilized c-Myc peptide is influenced by several environmental factors. Understanding and controlling these factors are crucial for preserving the peptide's integrity.
Key Stability-Affecting Factors:
-
Temperature: Temperature is a critical factor in peptide stability. While lyophilized peptides are more stable than their solution counterparts, elevated temperatures can still lead to degradation over time.
-
Moisture: The presence of residual moisture is a primary cause of degradation for lyophilized products. Water can facilitate hydrolytic cleavage of peptide bonds and other degradation reactions. Peptides containing Asp, Glu, Lys, Arg, or His are particularly prone to moisture absorption (deliquescence).[6]
-
Oxygen: The c-Myc peptide sequence does not contain highly susceptible residues to oxidation like Cysteine or Methionine. However, prolonged exposure to atmospheric oxygen can still pose a risk to long-term stability.
-
Light: Exposure to light, particularly UV, can provide the energy for chemical reactions that may degrade the peptide.[7]
-
pH of the pre-lyophilized solution: The pH of the solution before lyophilization can impact the stability of the final dried product.
Recommended Long-Term Storage Conditions
To ensure the long-term stability of lyophilized c-Myc peptide, the following storage conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and preserves peptide integrity for several years.[6][7][8][9] |
| Humidity | Low humidity / Use of desiccant | Prevents moisture absorption, which can lead to hydrolysis and other degradation pathways.[8] |
| Atmosphere | Sealed container, preferably under an inert gas (e.g., argon or nitrogen) | Minimizes oxidation and other atmospheric degradation.[6][9] |
| Light | Store in the dark or in an amber vial | Protects the peptide from light-induced degradation.[7][10] |
Handling and Reconstitution of Lyophilized c-Myc Peptide
Proper handling and reconstitution techniques are critical to prevent contamination and degradation.
Protocol for Handling and Reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature (approximately 20-30 minutes) in a desiccator.[6][8][9] This prevents condensation of atmospheric moisture onto the cold peptide, which can significantly reduce its stability.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the tube.[8][11]
-
Solvent Selection: A common recommendation for the c-Myc peptide (410-419) is to dissolve it in sterile, high-purity water.[4][5] The product data sheet for a specific peptide should always be consulted for the recommended solvent.
-
Reconstitution: Slowly add the appropriate volume of the recommended solvent to the vial to achieve the desired concentration (e.g., a stock solution of 5 mg/mL).[4]
-
Mixing: Gently swirl or vortex the vial to dissolve the peptide completely.[11][12] Avoid vigorous shaking, which can cause aggregation or denaturation.[11][12]
-
Storage of Reconstituted Peptide: Peptide solutions are significantly less stable than the lyophilized powder.[6] For short-term storage, keep the solution at 2-8°C for no more than a few days. For long-term storage, it is crucial to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6]
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to determine the shelf-life of lyophilized c-Myc peptide. This typically involves a combination of long-term and accelerated stability studies, along with forced degradation studies to identify potential degradation products and pathways.
Forced Degradation Study Protocol
Forced degradation studies deliberately expose the peptide to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[13][14][15]
Methodology:
-
Sample Preparation: Prepare solutions of the c-Myc peptide in appropriate buffers.
-
Stress Conditions: Expose the peptide solutions to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours (for the lyophilized powder).
-
Photostability: Expose the lyophilized powder to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[16]
-
Data Evaluation: Identify and characterize any degradation products. This information is crucial for developing a stability-indicating analytical method.
Long-Term and Accelerated Stability Study Protocol
This protocol is designed to evaluate the stability of the lyophilized c-Myc peptide under recommended and accelerated storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple vials of lyophilized c-Myc peptide from a single batch.
-
Storage Conditions:
-
Long-Term: -20°C ± 5°C and -80°C ± 10°C.
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Analytical Methods: At each time point, analyze the samples for the following parameters:
-
Appearance: Visual inspection of the lyophilized cake.
-
Purity and Impurities: Using a validated stability-indicating RP-HPLC method.[16]
-
Identity: Confirm the peptide's identity using Mass Spectrometry.
-
Moisture Content: Karl Fischer titration.
-
Potency (Optional): A relevant bioassay to assess the biological activity of the peptide.
-
-
Data Analysis: Analyze the data for trends in degradation and impurity formation to establish a shelf-life for the product.
Signaling and Degradation Pathways of c-Myc
Understanding the cellular pathways involving c-Myc provides context for its biological function and regulation.
c-Myc Signaling Pathway
The c-Myc proto-oncogene is a downstream target of various signaling pathways that regulate cell growth and proliferation. Upon activation, c-Myc dimerizes with Max and binds to E-box sequences in the promoter regions of target genes, thereby regulating their transcription.[1][17]
Caption: Simplified c-Myc signaling pathway.
c-Myc Protein Degradation Pathway
The stability of the c-Myc protein is tightly regulated by a complex series of phosphorylation and ubiquitination events that target it for proteasomal degradation.
References
- 1. c-Myc Pathway [gentarget.com]
- 2. C-MYC Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ≥97%, lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. novoprolabs.com [novoprolabs.com]
- 7. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 8. lifetein.com [lifetein.com]
- 9. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 10. nordscipeptides.com [nordscipeptides.com]
- 11. m.youtube.com [m.youtube.com]
- 12. jpt.com [jpt.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. almacgroup.com [almacgroup.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Note: Recommended Concentration of c-Myc Peptide for Immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epitope tagging is a widely used technique to facilitate the detection, purification, and characterization of proteins. The c-Myc tag, a short peptide sequence (EQKLISEEDL) derived from the human c-Myc protein, is a popular choice for this purpose.[1] Immunoprecipitation (IP) of c-Myc-tagged proteins using a specific anti-c-Myc antibody allows for the isolation of the target protein from a complex cellular lysate.
While elution of the immunoprecipitated protein can be achieved under denaturing conditions or by altering the pH, these methods can irreversibly affect protein structure and function. A gentler alternative is competitive elution using a solution of free c-Myc peptide. The peptide competes with the c-Myc-tagged protein for binding to the antibody, thus releasing the intact protein complex from the solid support. This application note provides recommended concentrations for c-Myc peptide in immunoprecipitation and a detailed protocol for its use.
Recommended c-Myc Peptide Concentrations for Elution
The optimal concentration of c-Myc peptide for elution can vary depending on the specific antibody-antigen interaction, the expression level of the tagged protein, and the elution buffer composition. However, several commercially available kits and protocols provide a recommended range. The following table summarizes these recommendations.
| Product/Source | Recommended Working Concentration | Notes |
| Pierce™ c-Myc Peptide | 0.5 mg/mL to 1.0 mg/mL in Tris-Buffered Saline (TBS) | Incubation for 10-15 minutes at 37°C is recommended for efficient elution.[2] |
| Myc-Trap® | For 1xMyc-tag: 2 mg/mL in water. For 2xMyc-tag: 50 µg/mL to 100 µg/mL in dilution buffer. | The stock peptide should be reconstituted to a higher concentration (e.g., 1 or 2 mg/mL) before dilution for elution.[3] |
| Engibody | 100 µg/mL to 1 mg/mL | This is a general recommended working concentration for eluting c-Myc tagged fusion proteins from an anti-Myc agarose affinity gel.[4] |
| ChromoTek Myc-Trap® | 40 µM | This concentration has been shown to be effective for the elution of 1xMyc-tagged proteins.[5] |
Detailed Protocol for Immunoprecipitation with c-Myc Peptide Elution
This protocol provides a general workflow for the immunoprecipitation of a c-Myc-tagged protein from mammalian cell lysate and subsequent elution using the c-Myc peptide. Optimization may be required for specific experimental systems.
Part 1: Preparation of Cell Lysate
-
Cell Culture: Grow mammalian cells expressing the c-Myc-tagged protein of interest to the desired confluency (typically 80-90%).
-
Cell Harvest:
-
For adherent cells, wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).[6]
-
Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer or a non-denaturing buffer like 10 mM Tris-Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% NP-40) supplemented with a protease inhibitor cocktail.[3][6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C), wash with ice-cold PBS, and resuspend the pellet in supplemented lysis buffer.[3]
-
-
Lysis: Incubate the mixture on ice for 30 minutes, with periodic vortexing.[3]
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the protein extract that will be used for immunoprecipitation.
Part 2: Immunoprecipitation
-
Bead Preparation: Resuspend the anti-c-Myc antibody-conjugated agarose or magnetic beads. Transfer the required amount of bead slurry (e.g., 20-25 µL) to a microcentrifuge tube.
-
Bead Equilibration: Wash the beads twice with 500 µL of ice-cold lysis buffer or a specified wash buffer.[3] Pellet the beads by centrifugation or using a magnetic stand between washes and discard the supernatant.
-
Binding: Add 500 µg to 1 mg of the clarified cell lysate to the equilibrated beads.
-
Incubation: Incubate the lysate-bead mixture for 1-3 hours or overnight at 4°C on a rotator or rocker to allow for the formation of the antibody-antigen complex.[6][7]
Part 3: Washing
-
Pellet Beads: Collect the beads by centrifugation or using a magnetic stand.
-
Wash: Discard the supernatant and wash the beads three to five times with 500 µL to 1 mL of ice-cold wash buffer (the stringency can be adjusted by varying salt and detergent concentrations).[2] This step is crucial for removing non-specifically bound proteins.
-
Final Wash: After the final wash, carefully remove all residual supernatant.
Part 4: Elution with c-Myc Peptide
-
Prepare Elution Buffer: Prepare the c-Myc peptide solution at the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer such as TBS or PBS.[2]
-
Elution: Add one to two bed volumes of the c-Myc peptide solution to the washed beads.
-
Incubation: Incubate the mixture for 10-15 minutes at 37°C with gentle mixing.[2] Note that elution can also be performed at room temperature or 4°C, but this may result in lower yields.[2]
-
Collect Eluate: Centrifuge the tube and carefully transfer the supernatant, which contains the eluted c-Myc-tagged protein, to a fresh tube.
-
Repeat Elution (Optional): To maximize the yield, the elution step can be repeated 2-3 times, and the eluates can be pooled.[2]
-
Analysis: The eluted protein is now ready for downstream applications such as Western blotting, mass spectrometry, or activity assays.
Experimental Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. bio-protech.com.tw [bio-protech.com.tw]
- 4. Myc peptide for Elution [engibody.com]
- 5. ptglab.com [ptglab.com]
- 6. takarabio.com [takarabio.com]
- 7. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of c-Myc Peptide TFA Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Myc peptide is a synthetic polypeptide corresponding to amino acids 410-419 of the C-terminus of the human c-Myc protein.[1] Its sequence is Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu (EQKLISEEDL).[2][3] This peptide is a crucial reagent in molecular biology and proteomics, primarily used as a specific competitor in immunoassays to verify the binding specificity of anti-c-Myc antibodies to c-Myc-tagged fusion proteins.[4][5] It is also utilized for the gentle elution of purified c-Myc-tagged proteins from affinity chromatography columns.[6]
Due to the methods used in solid-phase peptide synthesis and purification, synthetic peptides are typically supplied as trifluoroacetate (TFA) salts.[7] The trifluoroacetate counterions can occasionally influence experimental outcomes.[8] These application notes provide a detailed protocol for the preparation, handling, and storage of c-Myc peptide TFA stock solutions for general laboratory use.
Data Presentation
Quantitative data and key properties of the c-Myc peptide are summarized in the tables below for easy reference.
Table 1: this compound Properties
| Property | Description | Source(s) |
| Amino Acid Sequence | Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu (EQKLISEEDL) | [2][3] |
| Source | Corresponds to amino acids 410-419 of human c-Myc protein | [1] |
| Molecular Weight (Peptide) | ~1203.3 g/mol | [3][4] |
| Molecular Weight (TFA Salt) | ~1317.32 g/mol | [1][9][10] |
| Appearance | White to off-white lyophilized powder | [1] |
| Typical Purity | >95% (as determined by HPLC) | [4] |
Note: The molecular weight of the peptide you receive will include the mass of the TFA salt. For precise molar calculations, it is crucial to use the molecular weight provided on the manufacturer's certificate of analysis, which is typically for the TFA salt form.
Table 2: Recommended Solvents and Concentrations for Stock Solutions
| Solvent | Recommended Concentration | Notes | Source(s) |
| Sterile, Nuclease-Free Water | 5 mg/mL - 50 mg/mL | High concentrations (e.g., 50 mg/mL) may require sonication to fully dissolve. | [1][10] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 1 mg/mL | A common buffer for biological applications. | [6] |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Some suppliers may provide the peptide pre-dissolved in DMSO. | [11] |
Table 3: Storage and Stability Recommendations
| Form | Storage Temperature | Duration | Notes | Source(s) |
| Lyophilized Powder | -20°C or -80°C | 1-3 years | Store in a desiccator, protected from light and moisture. | [1][12][13] |
| Stock Solution | -20°C | ~1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1][12] |
| Stock Solution | -80°C | ~6 months | Recommended for longer-term solution storage. | [1] |
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling peptides and solvents.
Protocol 1: Preparing a c-Myc Peptide Stock Solution (Mass/Volume)
This is the most straightforward method for preparing a stock solution.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or PBS, pH 7.4
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
(Optional) Bath sonicator
Procedure:
-
Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 10-15 minutes. This prevents condensation of atmospheric moisture, which can degrade the peptide.[12]
-
Add Solvent: Carefully add the calculated volume of sterile water or PBS to the vial to achieve the desired concentration (e.g., for a 5 mg/mL stock from 1 mg of peptide, add 200 µL of solvent).
-
Dissolve Peptide: Close the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved.[6] If the peptide is difficult to dissolve, brief sonication (5-10 minutes) in a water bath can be applied.[1] A fully dissolved solution should be clear with no visible particulates.
-
Aliquot for Storage: To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol 2: Preparing a c-Myc Peptide Stock Solution (Molar Concentration)
This protocol requires using the molecular weight of the TFA salt form for accurate molarity.
Materials:
-
Same as Protocol 1.
-
Manufacturer's Certificate of Analysis (for precise molecular weight).
Calculation: Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example: To prepare 500 µL (0.0005 L) of a 10 mM (0.01 mol/L) stock solution using this compound with a molecular weight of 1317.32 g/mol :
Mass (mg) = 0.01 mol/L * 0.0005 L * 1317.32 g/mol * 1000 mg/g = 6.59 mg
Procedure:
-
Weigh out the required mass of the peptide (e.g., 6.59 mg) in a sterile tube. Note: This is often impractical for small quantities. It is more common to start with a pre-weighed amount (e.g., 5 mg) and calculate the volume of solvent needed to reach the target molarity.
-
Revised Calculation (Volume): Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol )) Example: To make a 10 mM stock from 5 mg of peptide (MW 1317.32): Volume (µL) = (0.005 g / (0.01 mol/L * 1317.32 g/mol )) * 1,000,000 µL/L = 379.6 µL
-
Follow steps 1-5 from Protocol 1, adding the calculated volume of solvent (e.g., 379.6 µL) to the vial containing the pre-weighed peptide.
Visualizations
Caption: Workflow for preparing c-Myc peptide stock solution.
Caption: Logic of c-Myc peptide in a competitive immunoassay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myc-tag - Wikipedia [en.wikipedia.org]
- 3. c-Myc Peptide | 2918768-02-0 | BroadPharm [broadpharm.com]
- 4. genscript.com [genscript.com]
- 5. Our site is not available in your region [takarabio.com]
- 6. 2x Myc-peptide | Proteintech [ptglab.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. MedChemExpress this compound 1 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]
- 11. apexbt.com [apexbt.com]
- 12. NIBSC - Peptide Storage [nibsc.org]
- 13. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
Application Notes and Protocols: Gentle Elution of c-Myc-Tagged Protein Complexes using c-Myc Peptide in Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular context. A critical step in this workflow is the elution of the target protein and its binding partners from the immunoprecipitation antibody. Traditional elution methods often employ harsh conditions, such as low pH buffers or denaturing agents like SDS, which can disrupt protein-protein interactions and compromise the structural and functional integrity of the isolated complexes.[1] This can be a significant drawback for downstream applications that require active or intact protein complexes, such as enzyme activity assays, structural studies, or mass spectrometry analysis of native complexes.
Epitope tagging, utilizing short peptide sequences like the c-Myc tag (EQKLISEEDL), offers a versatile solution for the detection and purification of recombinant proteins.[2] The use of a c-Myc peptide for competitive elution provides a gentle and specific method to release c-Myc-tagged protein complexes from the anti-c-Myc antibody-bead matrix.[3][4][5][6] This approach preserves the native conformation and interactions of the protein complexes, making it an ideal choice for sensitive downstream applications. These application notes provide a detailed protocol for the gentle elution of c-Myc-tagged protein complexes using a c-Myc peptide.
Principle of the Method
The principle of gentle elution using a c-Myc peptide is based on competitive displacement. The c-Myc-tagged protein of interest and its interacting partners are first captured by an anti-c-Myc antibody immobilized on a solid support (e.g., agarose or magnetic beads). Following washing steps to remove non-specific binders, a solution containing a high concentration of the free c-Myc peptide is introduced. The free peptide competes with the c-Myc-tagged protein for binding to the antigen-binding sites of the immobilized antibody. Due to the high concentration of the free peptide, the equilibrium shifts towards the dissociation of the c-Myc-tagged protein complex from the antibody, allowing for its gentle elution while preserving its native structure and associated proteins.[4][5][6]
Caption: Workflow of Co-IP with gentle c-Myc peptide elution.
Comparison of Elution Methods
The choice of elution method significantly impacts the yield and integrity of the isolated protein complexes. While harsh elution methods may offer higher recovery in some cases, they often do so at the cost of denaturing the proteins and disrupting interactions.
| Elution Method | Principle | Advantages | Disadvantages | Suitability for Downstream Applications |
| c-Myc Peptide | Competitive Displacement | Gentle, preserves protein structure and interactions, high specificity.[3][7] | Potentially lower yield compared to harsh methods, peptide cost.[8] | Functional assays, structural studies, mass spectrometry of native complexes. |
| Low pH (e.g., Glycine-HCl) | Disruption of antibody-antigen interaction | Effective elution. | Can denature proteins and disrupt interactions, requires immediate neutralization.[1][9] | Western blotting, mass spectrometry (if denaturation is acceptable). |
| Denaturing Buffer (e.g., SDS-PAGE sample buffer) | Denaturation of antibody and antigen | High yield, simple procedure. | Completely denatures proteins, disrupts all interactions, co-elutes antibody fragments.[9] | SDS-PAGE and Western blotting only. |
Materials and Reagents
-
Cell Lysis Buffer: (e.g., RIPA buffer, or a non-denaturing lysis buffer such as 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Anti-c-Myc Antibody-conjugated Beads: (e.g., Anti-c-Myc Agarose or Magnetic Beads).
-
Wash Buffer: (e.g., Cell Lysis Buffer without detergents, or TBS-T: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).[3]
-
c-Myc Peptide Elution Buffer: 1-5 mg/mL c-Myc peptide (Sequence: EQKLISEEDL) dissolved in a neutral pH buffer (e.g., PBS or TBS).[5][6][7] The optimal concentration should be determined empirically.
-
Neutralization Buffer (for low pH elution): 1 M Tris-HCl, pH 8.0-9.5.[3][9]
-
Sample Buffer for SDS-PAGE: (e.g., 2X Laemmli sample buffer).
-
Microcentrifuge tubes
-
Rotating platform or end-over-end rotator
-
Microcentrifuge
-
Pipettes and tips
Experimental Protocol
This protocol outlines the steps for immunoprecipitation of a c-Myc-tagged protein and its interacting partners, followed by gentle elution using a c-Myc peptide.
Cell Lysate Preparation
-
Culture and harvest cells expressing the c-Myc-tagged protein of interest.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by resuspending the pellet in ice-cold Lysis Buffer containing protease and phosphatase inhibitors. The volume of lysis buffer will depend on the cell pellet size; a common starting point is 500 µL for a 10 cm dish.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is the input sample.
-
(Optional) Take a small aliquot of the cleared lysate for input analysis by Western blot.
Immunoprecipitation
-
Add the appropriate amount of anti-c-Myc antibody-conjugated beads to the cleared lysate. The amount of beads will depend on the expression level of the target protein and the binding capacity of the beads (refer to the manufacturer's instructions).
-
Incubate the lysate-bead mixture on a rotating platform for 2-4 hours or overnight at 4°C.
Washing
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g for 1 minute) or by using a magnetic rack if using magnetic beads.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then pellet the beads.[3][10]
-
After the final wash, carefully remove all residual wash buffer.
Gentle Elution with c-Myc Peptide
-
Prepare the c-Myc Peptide Elution Buffer at the desired concentration (e.g., 1-2 mg/mL in PBS).[7]
-
Add 1-2 bead volumes of the c-Myc Peptide Elution Buffer to the washed beads.
-
Incubate the beads with the elution buffer for 10-30 minutes at room temperature or 37°C with gentle agitation.[3][6] Incubation time and temperature may need to be optimized for your specific protein complex.
-
Pellet the beads by centrifugation.
-
Carefully collect the supernatant, which contains the eluted protein complex. This is the eluate.
-
For maximal recovery, the elution step can be repeated, and the eluates can be pooled.[3][6]
Caption: Principle of competitive elution with c-Myc peptide.
Analysis
-
The eluted protein complex is now ready for downstream applications such as:
-
SDS-PAGE and Western Blotting: Add an appropriate volume of SDS-PAGE sample buffer to the eluate, boil for 5 minutes, and analyze by Western blotting to confirm the presence of the bait and co-eluted prey proteins.
-
Enzyme Activity Assays: The native eluate can be directly used in activity assays.
-
Mass Spectrometry: The eluate can be processed for mass spectrometry analysis to identify interacting partners.
-
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low yield of eluted protein | Inefficient elution. | Increase the concentration of the c-Myc peptide. Increase the incubation time or temperature during elution. Perform a second elution and pool the eluates. |
| Protein complex did not bind efficiently to the beads. | Ensure the c-Myc tag is accessible. Optimize the incubation time for binding. Use a fresh lysate. | |
| High background/non-specific binding | Insufficient washing. | Increase the number of washes. Increase the detergent concentration in the wash buffer.[3] |
| Non-specific binding to beads. | Pre-clear the lysate with beads alone before adding the antibody-conjugated beads.[1] | |
| Co-elution of antibody heavy and light chains (in denaturing elution) | Use of denaturing elution buffer. | Use the gentle c-Myc peptide elution method. If using denaturing elution, consider crosslinking the antibody to the beads. |
Conclusion
The use of c-Myc peptide for the elution of immunoprecipitated protein complexes is a superior method for applications requiring the preservation of protein structure and function. By competitively displacing the c-Myc-tagged protein from the antibody, this gentle elution technique avoids the harsh conditions that can lead to denaturation and dissociation of protein-protein interactions. While optimization of peptide concentration and incubation conditions may be necessary for specific protein complexes, this protocol provides a robust starting point for researchers seeking to isolate intact and functional protein complexes for a wide range of downstream analyses.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. genscript.com [genscript.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sinobiological.com [sinobiological.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
Application Notes and Protocols for c-Myc Peptide TFA in Pull-Down Assays for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing c-Myc peptide TFA in pull-down assays coupled with mass spectrometry for the identification and characterization of protein-protein interactions.
The c-Myc tag, a short 11-amino acid peptide (EQKLISEEDL), is a widely used epitope for tagging recombinant proteins.[1][2] Its small size minimizes potential interference with protein function, making it an ideal tool for studying protein interactions in various biological systems.[1][3] In pull-down assays, a c-Myc-tagged protein expressed in a cellular context is selectively captured from a cell lysate using an anti-c-Myc antibody immobilized on a solid support, such as agarose or magnetic beads.[4][5] The protein of interest, along with its interacting partners, can then be eluted and identified by mass spectrometry.[4]
Competitive elution using a free c-Myc peptide offers a gentle and specific method to release the captured protein complex, preserving the integrity of protein interactions for downstream analysis.[6][7] The trifluoroacetic acid (TFA) salt of the synthetic c-Myc peptide is a common formulation resulting from the peptide synthesis and purification process and is readily available for this application.
Key Applications:
-
Identification of novel protein-protein interactions: Discovering previously unknown binding partners of a protein of interest.
-
Validation of predicted interactions: Confirming interactions suggested by other methods, such as yeast two-hybrid screens.
-
Studying the composition of protein complexes: Elucidating the subunits of a multi-protein complex.
-
Investigating the effect of post-translational modifications on protein interactions: Analyzing how modifications affect the binding of interacting partners.
-
Screening for inhibitors or enhancers of protein interactions: Identifying molecules that disrupt or stabilize specific protein complexes, which is particularly relevant in drug development.[8]
Quantitative Data Summary
The efficiency of a c-Myc pull-down experiment can be influenced by several factors, including the choice of affinity matrix, the binding capacity of the resin, and the elution conditions. Below is a summary of quantitative data compiled from various commercially available reagents.
| Parameter | Product/Method | Value | Source |
| Binding Capacity | Pierce Anti-c-Myc Agarose | 102-144 nmol of a 26 kDa c-Myc-tagged protein per mL of settled resin | [6] |
| Anti-C-Myc Magnetic Beads (Sigma-Aldrich) | 20-62 nmol of c-Myc-tagged protein per mL of beads | [5] | |
| Elabscience MYC-tagged Protein Purification Kit | At least 1.2 mg of MYC fusion protein per mL of affinity gel | [2] | |
| Dissociation Constant (Kd) | Myc-Trap (ChromoTek) with 1xMyc-tagged MBP | 400 nM | [9] |
| Myc-Trap (ChromoTek) with 2xMyc-tagged MBP | 0.5 nM | [9] | |
| Elution Efficiency | Gentle Elution with c-Myc Peptide (1xMyc-tagged protein) | ~70% | [9] |
| Gentle Elution with 2xMyc Peptide (2xMyc-tagged protein) | >90% | [9] | |
| Low pH Elution (0.1M Glycine, pH 2.0-2.8) | Minimally 18-19 nmol per mL of settled resin | [6] |
Experimental Protocols
Protocol 1: Immunoprecipitation of a c-Myc-Tagged Protein from Mammalian Cell Lysate
This protocol outlines the steps for the immunoprecipitation of a c-Myc-tagged protein of interest from a mammalian cell lysate using anti-c-Myc agarose beads.
Materials:
-
Mammalian cells expressing the c-Myc-tagged protein of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 10 mM Tris/Cl pH 7.5; 150 mM NaCl; 0.5 mM EDTA; 0.5% NP-40) supplemented with protease and phosphatase inhibitors[10]
-
Anti-c-Myc Agarose Beads (e.g., from Thermo Fisher Scientific, Sigma-Aldrich)
-
Wash Buffer (e.g., 10 mM Tris/Cl pH 7.5; 150 mM NaCl; 0.5 mM EDTA)[10]
-
Elution Buffer: c-Myc peptide (TFA salt) dissolved in PBS or TBS at a concentration of 0.5 mg/mL to 2 mg/mL[1][2][6]
-
Microcentrifuge tubes
-
Rotating apparatus
-
Microcentrifuge
Procedure:
-
Cell Lysis: a. Harvest approximately 1-10 x 10^7 mammalian cells. For adherent cells, wash with ice-cold PBS and then scrape them into fresh PBS. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.[11] b. Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. c. Incubate the lysate on ice for 30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Immunoprecipitation: a. Equilibrate the required amount of anti-c-Myc agarose beads by washing them three times with ice-cold Lysis Buffer. b. Add the clarified cell lysate to the equilibrated beads. c. Incubate on a rotating apparatus for 1 hour to overnight at 4°C.[12]
-
Washing: a. Pellet the beads by centrifugation at 2,500 x g for 2 minutes at 4°C. b. Carefully remove the supernatant. c. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant. This step is crucial to minimize non-specific binding.
-
Elution with c-Myc Peptide: a. After the final wash, remove all residual supernatant. b. Add 50-100 µL of Elution Buffer (c-Myc peptide solution) to the beads.[10] c. Incubate at room temperature for 10-15 minutes with gentle mixing.[6] d. Pellet the beads by centrifugation at 2,500 x g for 2 minutes at 4°C. e. Carefully collect the supernatant containing the eluted protein complex. f. For increased yield, the elution step can be repeated, and the eluates pooled.
Protocol 2: On-Bead Digestion for Mass Spectrometry
For mass spectrometry analysis, an on-bead digestion protocol is often preferred to minimize sample loss and contamination.
Materials:
-
Beads with bound protein complex from Protocol 1, Step 3
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Buffer (e.g., 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate)
-
Trypsin solution (e.g., 20 µg/mL in 50 mM Ammonium Bicarbonate)
-
Quenching Solution (e.g., 0.1% Trifluoroacetic Acid - TFA)
-
Microcentrifuge tubes
-
Thermomixer
Procedure:
-
Washing for MS Compatibility: a. After the final wash in the immunoprecipitation protocol, wash the beads twice with 1 mL of 50 mM Ammonium Bicarbonate to remove detergents and salts.
-
Reduction and Alkylation: a. Resuspend the beads in 100 µL of Reduction Buffer. b. Incubate at 56°C for 30 minutes. c. Cool to room temperature. d. Add 100 µL of Alkylation Buffer and incubate in the dark at room temperature for 20 minutes.
-
Digestion: a. Pellet the beads and discard the supernatant. b. Wash the beads three times with 50 mM Ammonium Bicarbonate. c. Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate containing trypsin. d. Incubate overnight at 37°C in a thermomixer.
-
Peptide Collection: a. Centrifuge the beads and collect the supernatant containing the digested peptides. b. To increase peptide recovery, wash the beads with 50 µL of a solution containing 60% acetonitrile and 0.1% TFA. Combine this wash with the supernatant from the previous step.
-
Sample Clean-up: a. Acidify the pooled peptides with TFA to a final concentration of 0.1%. b. Desalt and concentrate the peptides using C18 spin tips or other suitable methods prior to LC-MS/MS analysis.
Visualizations
c-Myc Signaling Pathway
The c-Myc proto-oncogene is a transcription factor that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation.[3] It functions as a central node in many signaling pathways. Below is a simplified representation of a signaling cascade leading to c-Myc activation and its downstream effects.
Caption: Simplified c-Myc signaling pathway.
Experimental Workflow: c-Myc Pull-Down for Mass Spectrometry
The following diagram illustrates the key steps in a c-Myc pull-down assay coupled with mass spectrometry for the identification of protein interaction partners.
Caption: Workflow for c-Myc pull-down mass spectrometry.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. A signalling pathway controlling c-Myc degradation that impacts oncogenic transformation of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. Molecular landscape of c-Myc signaling in prostate cancer: A roadmap to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. takarabio.com [takarabio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note and Protocol: Regeneration of Anti-c-Myc Affinity Columns Following Peptide Elution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-c-Myc affinity chromatography is a powerful technique for the purification of c-Myc-tagged fusion proteins. The c-Myc tag, a 10-amino acid peptide (EQKLISEEDL), is a widely used epitope for the detection and purification of recombinant proteins.[1][2][3] Elution of the bound c-Myc-tagged protein can be achieved under gentle conditions using a competitive c-Myc peptide, which preserves the protein's native structure and function.[4][5][6] Following peptide elution, proper regeneration of the anti-c-Myc affinity column is crucial to remove the bound peptide and restore the binding capacity of the immobilized antibody, allowing for cost-effective reuse of the affinity resin. This document provides a detailed protocol for the regeneration of anti-c-Myc affinity columns after peptide elution, ensuring consistent performance over multiple purification cycles.
Principle of Regeneration
After competitive elution, the anti-c-Myc antibody on the affinity resin is occupied by the c-Myc peptide. To regenerate the column, this bound peptide must be efficiently removed to make the antibody's binding sites available for the next round of protein purification. This is typically achieved by using stripping agents that disrupt the antibody-peptide interaction without permanently denaturing the antibody. Common regeneration strategies involve the use of low pH buffers or chaotropic salts.
Quantitative Data Summary
The performance and reusability of anti-c-Myc affinity columns are critical for reproducible results and cost-efficiency. The following table summarizes key quantitative data related to column performance and regeneration.
| Parameter | Typical Value | Notes |
| Binding Capacity | >0.5 mg/mL of settled resin[7]; 102-144 nmol/mL of settled resin (for a 26 kDa protein)[5] | Varies depending on the specific c-Myc-tagged protein and resin manufacturer. |
| Elution Capacity (Gentle Elution) | Variable, generally lower than chemical elution | Dependent on incubation time, temperature, and peptide concentration. |
| Elution Capacity (Chemical Elution) | Minimally 18-19 nmol/mL of settled resin (using 0.1M glycine, pH 2.8)[5] | Higher elution efficiency but may affect protein stability. |
| Regeneration Cycles | At least 10 cycles with no significant loss of binding capacity (using 0.1M glycine or 3M NaSCN)[5] | Harsh conditions like 50mM NaOH can reduce the resin's lifespan.[5] |
| c-Myc Peptide Concentration for Elution | 0.5 - 2 mg/mL[4][5][6] | Optimal concentration may need to be determined empirically. |
Experimental Protocol: Column Regeneration after Peptide Elution
This protocol outlines the steps for regenerating an anti-c-Myc affinity column after eluting the target protein with a c-Myc peptide solution.
Materials and Reagents:
-
Used Anti-c-Myc Affinity Column
-
Regeneration Buffer A (Low pH): 0.1 M Glycine-HCl, pH 2.0-2.8
-
Regeneration Buffer B (High Salt): 3 M Sodium Thiocyanate (NaSCN)
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.5
-
Wash Buffer: Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Storage Buffer: TBS or PBS containing 0.05% sodium azide
-
Chromatography System or Peristaltic Pump
-
pH Meter
Procedure:
-
Initial Wash: After collecting the eluted protein, wash the column with 5-10 column volumes (CV) of Wash Buffer (TBS or PBS) to remove any remaining unbound protein and c-Myc peptide in the column void volume.
-
Peptide Stripping (Choose one of the following methods):
-
Method A: Low pH Regeneration
-
Apply 5 CV of Regeneration Buffer A (0.1 M Glycine-HCl, pH 2.0-2.8) to the column. This will dissociate the bound c-Myc peptide from the antibody.
-
Immediately follow with 5-10 CV of Wash Buffer to remove the glycine and re-equilibrate the column to a neutral pH.
-
Optional but recommended: Collect the flow-through in fractions containing a small amount of Neutralization Buffer (1:10 to 1:20 volume ratio) to immediately neutralize the acidic pH, which helps preserve the antibody's integrity over many cycles.[5]
-
-
Method B: High Salt Regeneration
-
-
Re-equilibration: Wash the column with an additional 5-10 CV of Wash Buffer or the appropriate binding buffer for your next purification run. Monitor the pH of the flow-through to ensure it has returned to neutral.
-
Storage: If the column is not to be used immediately, equilibrate it with 2 CV of Storage Buffer (TBS or PBS with 0.05% sodium azide) and store at 4°C.[5] Do not freeze the column.
Experimental Workflow Diagram
Caption: Workflow for regenerating anti-c-Myc affinity columns.
Troubleshooting and Considerations
-
Loss of Binding Capacity: If a decrease in binding capacity is observed, ensure that the regeneration buffer is completely removed by adequate washing.[5] Repeated use of harsh regeneration conditions, such as alkaline solutions, can lead to a gradual loss of antibody activity.[5]
-
Protein Denaturation: While low pH and high salt are effective for regeneration, they can be denaturing to some target proteins if not properly neutralized or washed away before the next purification.
-
Validation: It is good practice to periodically validate the performance of the regenerated column by running a standard protein sample and comparing the yield to previous runs.
-
Safety: Always consult the Material Safety Data Sheet (MSDS) for all chemicals used and wear appropriate personal protective equipment. Acidic and chaotropic reagents should be handled with care.[6]
References
- 1. Myc Tag Protein Purification | Sino Biological [sinobiological.com]
- 2. ptglab.com [ptglab.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. protocols.io [protocols.io]
Application Notes and Protocols for c-Myc Peptide as a Competitor in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc protein is a transcription factor that plays a critical role in cell proliferation, differentiation, and apoptosis. Its deregulation is implicated in many human cancers, making it a key target for research and therapeutic development. Antibodies targeting c-Myc are invaluable tools for its detection and quantification. However, ensuring the specificity of these antibodies is paramount for reliable experimental results. A c-Myc peptide competition assay is a crucial validation method used in Western blotting to confirm that an anti-c-Myc antibody specifically recognizes its intended target.
This document provides detailed application notes and protocols for utilizing a c-Myc peptide as a competitor in Western blotting. The c-Myc peptide, with the canonical epitope sequence EQKLISEEDL , is used to block the antigen-binding site of the primary antibody, thereby preventing it from binding to the c-Myc protein on the Western blot membrane. A significant reduction or elimination of the signal in the presence of the competing peptide confirms the antibody's specificity.
Principle of c-Myc Peptide Competition
The principle behind the c-Myc peptide competition assay is competitive inhibition. The synthetic c-Myc peptide contains the specific epitope that the primary anti-c-Myc antibody recognizes. By pre-incubating the antibody with an excess of this peptide, the antibody's antigen-binding sites become saturated. When this antibody-peptide mixture is then applied to the Western blot membrane, the antibody is unable to bind to the c-Myc protein bands. This results in a diminished or absent signal compared to a control experiment where the antibody is used without the competing peptide.
Below is a diagram illustrating the principle of competitive binding in a Western blot experiment.
Caption: Competitive binding of c-Myc peptide.
Quantitative Data Summary
The effectiveness of the c-Myc peptide competition is dependent on the relative concentrations of the antibody and the competing peptide. Below are tables summarizing typical starting concentrations and expected outcomes. It is recommended to perform a titration to determine the optimal conditions for your specific antibody and experimental setup.
Table 1: Recommended Reagent Concentrations for c-Myc Peptide Competition Assay
| Reagent | Recommended Concentration/Ratio | Purpose |
| Anti-c-Myc Primary Antibody | Manufacturer's recommended dilution for Western Blotting (e.g., 1:1000) | To detect the c-Myc protein. |
| c-Myc Competitor Peptide | 5-50 µg/mL | To saturate the antibody binding sites. |
| Peptide to Antibody Ratio (w/w) | 5:1 to 10:1 | To ensure a molar excess of the peptide. |
| Molar Excess of Peptide | Several hundred-fold | To drive the equilibrium towards antibody-peptide complex formation. |
Table 2: Example of a c-Myc Peptide Titration Experiment
This table illustrates hypothetical results from a titration experiment to determine the optimal concentration of c-Myc peptide for blocking the signal from a specific anti-c-Myc antibody.
| c-Myc Peptide Concentration (µg/mL) | Anti-c-Myc Antibody Dilution | Observed Signal Intensity (Arbitrary Units) | % Inhibition |
| 0 (Control) | 1:1000 | 10,000 | 0% |
| 1 | 1:1000 | 7,500 | 25% |
| 5 | 1:1000 | 2,000 | 80% |
| 10 | 1:1000 | 500 | 95% |
| 25 | 1:1000 | <100 | >99% |
| 50 | 1:1000 | <50 | ~100% |
Experimental Protocols
This section provides a detailed step-by-step protocol for performing a c-Myc peptide competition assay in the context of a Western blot.
Materials
-
Cell lysate containing c-Myc protein
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary anti-c-Myc antibody
-
c-Myc competitor peptide (sequence: EQKLISEEDL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Microcentrifuge tubes
Experimental Workflow Diagram
The following diagram outlines the key steps in the c-Myc peptide competition Western blot protocol.
Caption: Workflow for c-Myc peptide competition assay.
Step-by-Step Protocol
-
Protein Separation and Transfer:
-
Separate your protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Preparation (Control and Competition):
-
Control: Prepare the primary anti-c-Myc antibody solution at the recommended dilution in blocking buffer.
-
Competition: In a separate microcentrifuge tube, pre-incubate the same dilution of the primary anti-c-Myc antibody with the c-Myc competitor peptide. A starting point is to use a 10:1 weight-to-weight ratio of peptide to antibody. For example, if you use 1 µg of antibody in 1 mL of blocking buffer, add 10 µg of the c-Myc peptide. Incubate this mixture for 1 hour at room temperature with gentle rotation.
-
-
Primary Antibody Incubation:
-
Cut the membrane if necessary to incubate the control and competition samples separately, or use a multi-screen apparatus.
-
Incubate one part of the membrane with the control primary antibody solution and the other part with the pre-incubated antibody-peptide mixture overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST at room temperature.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an appropriate imaging system.
-
Data Interpretation
A successful c-Myc peptide competition experiment will show a strong band corresponding to the c-Myc protein in the control lane (antibody only) and a significantly reduced or completely absent band in the competition lane (antibody + peptide). This result confirms that the primary antibody is specific for the c-Myc epitope.
c-Myc Signaling Pathway
c-Myc is a central regulator in a complex signaling network that controls cell fate. Its expression is induced by various mitogenic signals and it functions by forming a heterodimer with MAX to bind to E-box sequences in the promoter regions of target genes, thereby activating their transcription.
The following diagram provides a simplified overview of the c-Myc signaling pathway.
Caption: Simplified c-Myc signaling pathway.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently validate the specificity of their anti-c-Myc antibodies, leading to more robust and reproducible results in their studies of this critical oncoprotein.
Troubleshooting & Optimization
Technical Support Center: c-Myc Tag Protein Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low elution efficiency with c-Myc peptide, particularly when trifluoroacetic acid (TFA) is present as a counter-ion.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind c-Myc peptide elution?
A1: Elution using a c-Myc peptide is a competitive displacement method. The free c-Myc peptide (sequence: EQKLISEEDL) is introduced at a high concentration to compete with the c-Myc-tagged fusion protein for binding to the anti-c-Myc antibody immobilized on the affinity resin.[1][2][3] This competition releases the tagged protein from the resin, allowing for its collection in a native, non-denatured state.[1]
Q2: What is the role of Trifluoroacetic Acid (TFA) in the c-Myc peptide?
A2: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of synthetic peptides, including the c-Myc elution peptide.[4][5] It acts as an ion-pairing reagent in reverse-phase HPLC, improving peak shape and separation.[4][6] Consequently, the lyophilized peptide is often a TFA salt. While essential for peptide production, residual TFA can be toxic to cells and interfere with downstream applications like mass spectrometry by suppressing the signal.[7][8][9]
Q3: Can the number of Myc tags on my fusion protein affect elution?
A3: Yes, the number of tags significantly impacts both binding affinity and elution efficiency. Proteins with a single Myc tag (1xMyc) are bound with lower affinity, making them easier to elute competitively with the peptide.[10][11] Conversely, proteins with double (2xMyc) or triple (3xMyc) tags bind much more tightly, which is excellent for capturing low-expression proteins but makes competitive elution less efficient.[10][11]
Troubleshooting Guide: Low Elution Efficiency
This guide addresses common problems encountered during the competitive elution of c-Myc-tagged proteins.
Problem 1: Little to no c-Myc-tagged protein is recovered in the eluate.
| Possible Cause | Recommended Solution |
| Inefficient Binding to Resin | Before troubleshooting elution, confirm your protein is binding to the resin. Analyze a sample of the flow-through and wash fractions by Western blot. If the protein is in the flow-through, the issue is with binding, not elution.[12] |
| Inaccessible Epitope Tag | The c-Myc tag on your fusion protein may be sterically hindered or buried within the protein's 3D structure, preventing efficient binding to the antibody. Consider performing the purification under denaturing conditions to expose the tag, although this will impact protein function.[12] |
| Insufficient Peptide Concentration | The concentration of the c-Myc peptide may be too low to effectively compete with the tagged protein. Increase the peptide concentration in the elution buffer. |
| Short Incubation Time | The competitive displacement process requires time. Increase the incubation time of the elution buffer with the resin to allow for more complete displacement. |
| Low Temperature | Elution efficiency can be temperature-dependent. Performing the incubation at a higher temperature (e.g., 30°C or 37°C) can improve yield, but be mindful of your protein's stability.[13] |
Problem 2: Elution is successful, but the protein yield is consistently low.
| Possible Cause | Recommended Solution |
| High-Affinity Interaction (e.g., 2xMyc Tag) | Multi-tagged proteins bind very tightly. Competitive elution for these constructs is often inefficient.[11] Consider using a more stringent, non-competitive elution method, such as a low pH buffer (e.g., 0.1M glycine, pH 2.0-2.8), if protein function is not a concern.[1][13] Remember to neutralize the eluate immediately.[13][14] |
| Suboptimal Elution Buffer Composition | The ionic strength or pH of your buffer may not be optimal. Try adding 0.1 to 0.2 M NaCl to the elution buffer to disrupt non-specific ionic interactions that may be preventing release. |
| Peptide Degradation | Ensure your c-Myc peptide stock is fresh and has not undergone multiple freeze-thaw cycles.[15] Reconstitute lyophilized peptide as recommended by the manufacturer and store in aliquots at -20°C.[3][15] |
| Insufficient Elution Volume/Repetitions | A single elution step may not be enough. Repeat the elution process 2-3 times, collecting a new fraction each time, and pool the fractions containing your protein.[13] |
Problem 3: TFA from the elution peptide is interfering with downstream experiments.
| Possible Cause | Recommended Solution |
| TFA Signal Suppression in Mass Spectrometry | TFA is a known signal suppressor in LC/MS.[7][8] |
| TFA Cytotoxicity | Residual TFA can be toxic in cell-based assays.[5][9] |
| Solution: Counter-ion Exchange | To remove TFA, you can perform a counter-ion exchange. One common method is to repeatedly lyophilize the peptide from an HCl solution (e.g., 10 mM HCl).[4] Alternatively, use buffer exchange columns or dialysis to exchange the TFA for a more biologically compatible buffer salt like acetate or phosphate.[6] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing c-Myc peptide elution.
Table 1: Recommended c-Myc Peptide Elution Conditions
| Parameter | Recommended Value | Notes | Source(s) |
| Peptide Concentration | 0.1 - 1.0 mg/mL | Titrate to find the optimal concentration for your specific protein and resin. | [3][13] |
| Incubation Temperature | Room Temperature to 37°C | Higher temperatures may increase efficiency but can risk protein denaturation. | [13] |
| Incubation Time | 10 - 30 minutes | Longer times may be needed for high-affinity interactions. | [13][15] |
| Number of Elutions | 2 - 4 repetitions | Multiple, sequential elutions with fresh buffer are more effective than a single, large-volume elution. | [13] |
Table 2: Comparison of Elution Methods for 1xMyc vs. 2xMyc-tagged Proteins
| Elution Buffer | 1xMyc-tag Elution Efficiency | 2xMyc-tag Elution Efficiency | Notes | Source(s) |
| 1x c-Myc Peptide | +++ (approx. 90%) | o (<50%) | Highly effective for single-tagged proteins. | [11] |
| 2x c-Myc Peptide | +++ (approx. 90%) | + (approx. 50%) | More effective for double-tagged proteins but still may not be complete. | [11] |
| 0.1 M Glycine, pH 2.5 | +++ (approx. 90%) | +++ (approx. 90%) | Effective for both but denatures the protein. Requires immediate neutralization. | [11][13] |
| 2x SDS Sample Buffer | +++ (approx. 90%) | +++ (approx. 90%) | Denaturing elution for SDS-PAGE analysis only. | [11] |
| Efficiency ratings are approximate based on available data: o (<50%), + (~50%), ++ (~70%), +++ (~90%). |
Experimental Protocols
Protocol 1: Competitive Elution of c-Myc-Tagged Protein
This protocol provides a general workflow. Optimal conditions, particularly peptide concentration and incubation time, should be determined empirically.
-
Resin Washing: After binding your c-Myc-tagged protein to the anti-c-Myc affinity resin, wash the resin thoroughly to remove non-specifically bound proteins. Perform 3-5 washes with a suitable buffer (e.g., TBS with 0.05% Tween-20).
-
Elution Buffer Preparation: Prepare the elution buffer by dissolving the c-Myc peptide in your wash buffer (without detergent) to a final concentration between 0.1 and 1.0 mg/mL.[3][13]
-
Elution Step 1: Add 1-2 bed volumes of the c-Myc peptide elution buffer to the resin.
-
Incubation: Incubate the resin-buffer slurry for 10-30 minutes at room temperature or 37°C with gentle end-over-end mixing.[13][15]
-
Collection: Centrifuge the resin and carefully collect the supernatant (the eluate), which contains your purified protein.
-
Repeat Elution: Repeat steps 3-5 at least two more times, collecting each fraction separately.
-
Analysis: Analyze all fractions (flow-through, washes, and eluates) by SDS-PAGE and Western blot to determine the efficiency of the binding and elution steps.
Visualizations
Caption: Workflow for c-Myc tagged protein immunoprecipitation and competitive elution.
Caption: Troubleshooting decision tree for low c-Myc peptide elution efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 3. Myc peptide for Elution [engibody.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Immunoprecipitation of Myc-tagged proteins – How it works | Proteintech Group [ptglab.com]
- 11. ptglab.com [ptglab.com]
- 12. goldbio.com [goldbio.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lbbroth.com [lbbroth.com]
Technical Support Center: Troubleshooting c-Myc Tagged Protein Immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with c-Myc tagged protein binding to anti-c-Myc agarose beads during immunoprecipitation (IP) experiments.
Frequently Asked Questions (FAQs)
Q1: My c-Myc tagged protein is not binding to the anti-c-Myc agarose. What are the common causes for this issue?
Several factors can lead to poor or no binding of your c-Myc tagged protein to the anti-c-Myc agarose beads. These can be broadly categorized into issues with the protein itself, problems with the experimental protocol, or issues with the reagents.
Common causes include:
-
Low or no expression of the c-Myc tagged protein: The target protein may not be expressed at a high enough level in your cell or tissue lysate.[1][2]
-
Inaccessibility of the c-Myc epitope tag: The c-Myc tag may be buried within the folded structure of the fusion protein, preventing the antibody from accessing it.[3] The surrounding amino acid sequence can also influence antibody recognition.[3][4]
-
Degradation of the c-Myc tagged protein: The protein may be degraded by proteases present in the cell lysate.[2]
-
Suboptimal lysis buffer composition: Harsh detergents or high salt concentrations in the lysis buffer can denature the protein or interfere with the antibody-antigen interaction.[1]
-
Presence of interfering substances: Components in the cell lysate, such as reducing agents (e.g., DTT, 2-mercaptoethanol), can destroy antibody function.[2]
-
Inefficient binding conditions: Incubation times may be too short, or the incubation temperature may not be optimal.[1][5]
-
Problems with the anti-c-Myc agarose beads: The antibody on the beads may have lost activity due to improper storage or handling. The binding capacity of the beads may also be insufficient for the amount of protein.[1][6]
Q2: How can I verify the expression of my c-Myc tagged protein?
Before proceeding with immunoprecipitation, it is crucial to confirm the expression of your c-Myc tagged protein. This can be done by performing a Western blot on the crude cell lysate using an anti-c-Myc antibody.[2] This will confirm the presence and the expected molecular weight of your target protein.
Q3: What can I do if I suspect the c-Myc tag is inaccessible?
If you have confirmed protein expression but still observe poor binding, the c-Myc tag may be sterically hindered. Here are a few strategies to address this:
-
Modify the position of the tag: If possible, re-clone your construct to move the c-Myc tag to the other terminus (N-terminus vs. C-terminus) of the protein.[7][8] The accessibility of the tag can be context-dependent.[3]
-
Introduce a linker sequence: Adding a flexible linker sequence (e.g., a series of glycine and serine residues) between your protein and the c-Myc tag can provide more flexibility and improve tag accessibility.
-
Use a denaturing lysis buffer: For some applications, a lysis buffer containing a mild denaturant might help expose the tag. However, this is not suitable for co-immunoprecipitation experiments where protein-protein interactions need to be preserved.
Q4: What are the key considerations for optimizing the immunoprecipitation protocol?
Optimization of your IP protocol is often necessary to achieve good results. Key parameters to consider include:
-
Lysate preparation: Ensure efficient cell lysis to release the target protein. Always add protease inhibitors to your lysis buffer to prevent protein degradation.[2][6][9]
-
Incubation time and temperature: For weak or low-abundance interactions, extending the incubation time (e.g., overnight at 4°C) can improve binding efficiency.[1][5][10]
-
Washing steps: Insufficient washing can lead to high background, while overly stringent washing can strip away your bound protein.[1] Perform an adequate number of washes with an appropriate wash buffer.[5][11]
-
Elution conditions: The choice of elution method depends on your downstream application. Gentle elution with a c-Myc peptide can be used if you need to preserve protein function.[6][12] For SDS-PAGE analysis, elution with a sample buffer is common.[12]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when a c-Myc tagged protein fails to bind to anti-c-Myc agarose.
Problem: Little to no c-Myc tagged protein is observed in the eluate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor binding of c-Myc tagged proteins.
| Potential Cause | Recommended Action |
| No or low protein expression | Verify protein expression by running a Western blot of your cell lysate with an anti-c-Myc antibody.[2] If expression is low, you may need to optimize your transfection/induction conditions or load more total protein for the IP.[1] |
| Protein degradation | Always add a protease inhibitor cocktail to your lysis buffer.[2][6] Prepare fresh lysates and avoid repeated freeze-thaw cycles.[2] |
| Inaccessible c-Myc tag | If possible, try moving the tag to the other end of the protein or inserting a linker.[3] Some antibodies have better recognition of N-terminal or C-terminal tags.[7] |
| Interfering substances in lysate | Avoid using lysis buffers containing reducing agents like DTT or 2-mercaptoethanol as they can destroy the antibody.[2] Ensure the pH and detergent concentrations are not at extremes.[2] |
| Suboptimal binding conditions | Increase the incubation time of the lysate with the beads (e.g., overnight at 4°C).[1][5][10] Ensure adequate mixing during incubation. |
| Inefficient washing | Insufficient washing can result in high background from non-specifically bound proteins.[1] Conversely, overly harsh washing can remove your target protein. Optimize the number of washes and the composition of the wash buffer.[5] |
| Issues with anti-c-Myc agarose | Ensure the beads have been stored correctly and have not expired. You can test the beads' performance with a positive control c-Myc tagged protein.[9] The binding capacity can vary, so you may need to adjust the amount of beads used.[6] |
| High background | Pre-clearing the lysate by incubating it with control agarose beads before adding the anti-c-Myc agarose can help reduce non-specific binding.[13] Increasing the number of washes can also help.[2][5] |
Experimental Protocols
Standard Immunoprecipitation Protocol for c-Myc Tagged Protein
This protocol provides a general workflow for the immunoprecipitation of a c-Myc tagged protein from mammalian cell lysate. Optimization may be required for specific proteins and cell types.
Experimental Workflow
Caption: A step-by-step workflow for a typical c-Myc immunoprecipitation experiment.
Buffer Compositions
| Buffer | Component | Concentration | Purpose |
| IP Lysis Buffer | Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Salt concentration for physiological ionic strength | |
| EDTA | 1 mM | Chelates divalent cations | |
| NP-40 or Triton X-100 | 1% (v/v) | Non-ionic detergent for cell lysis | |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation | |
| Wash Buffer | Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150-500 mM | Higher salt can reduce non-specific binding | |
| NP-40 or Triton X-100 | 0.1-0.5% (v/v) | Detergent to reduce background | |
| Elution Buffer (Denaturing) | 2X Laemmli Sample Buffer | 1X | For SDS-PAGE analysis |
| Elution Buffer (Gentle) | c-Myc peptide | 0.5-1 mg/mL in TBS | Competitively elutes the tagged protein |
Note: The optimal concentrations of salt and detergent in the wash buffer may need to be determined empirically.[10]
Detailed Methodology:
-
Cell Lysate Preparation:
-
For adherent cells, wash the cell monolayer with ice-cold PBS.[10]
-
Add ice-cold IP Lysis Buffer containing protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[10]
-
Transfer the supernatant to a new tube. This is your cleared lysate.
-
-
Immunoprecipitation:
-
(Optional) Pre-clear the lysate by adding control agarose beads and incubating for 1 hour at 4°C. Centrifuge and transfer the supernatant to a new tube.[13]
-
Add the appropriate amount of anti-c-Myc agarose bead slurry to the cleared lysate.
-
Incubate with gentle end-over-end rotation for 2 hours to overnight at 4°C.[5][9]
-
-
Washing:
-
Elution:
-
For SDS-PAGE: After the final wash, remove all supernatant and add 20-40 µL of 2X Laemmli sample buffer to the beads.[12] Boil at 95-100°C for 5-10 minutes.[6] The supernatant is ready for loading on a gel.
-
For gentle elution: After the final wash, add elution buffer containing c-Myc peptide and incubate according to the manufacturer's instructions.[6][12] Pellet the beads and collect the supernatant containing your purified protein.
-
References
- 1. Efficient Immunoprecipitation Using Anti-Myc-Tag Magnetic Beads - nanomicronspheres [nanomicronspheres.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. A Small Epitope Tagging on the C-Terminus of a Target Protein Requires Extra Amino Acids to Enhance the Immune Responses of the Corresponding Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. cusabio.com [cusabio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. takarabio.com [takarabio.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. ptglab.com [ptglab.com]
Technical Support Center: Troubleshooting c-Myc Immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in c-Myc immunoprecipitation (IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in a c-Myc immunoprecipitation experiment?
High background in c-Myc IP can stem from several factors, leading to the co-purification of non-specific proteins with your target. The most common sources include:
-
Non-specific binding to IP components: Proteins can non-specifically adhere to the agarose or magnetic beads, the antibody, or even the microcentrifuge tubes.[1][2] This is often due to hydrophobic or electrostatic interactions.
-
Inefficient washing: Inadequate or insufficiently stringent washing steps can fail to remove weakly bound, non-specific proteins.[3][4]
-
Suboptimal antibody concentration: Using too much primary antibody can increase the likelihood of it binding to off-target proteins.[5][6]
-
Cell lysis issues: Harsh lysis conditions can denature proteins, exposing hydrophobic regions that promote non-specific binding. Conversely, incomplete lysis may not efficiently release the target protein.[2][3]
-
Contamination: Contaminants from the sample itself, such as lipids, carbohydrates, and nucleic acids, can contribute to background.[2] Highly abundant cellular proteins, like actin, are also common contaminants.[2]
Q2: How can I reduce non-specific binding to the beads?
Several strategies can minimize non-specific protein binding to the beads:
-
Pre-clearing the lysate: This is a critical step where the cell lysate is incubated with beads (without the primary antibody) to capture proteins that would non-specifically bind to the beads.[1][5][7][8][9][10] The beads are then discarded, and the "pre-cleared" lysate is used for the IP.
-
Blocking the beads: Before adding the antibody, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk.[5][7] This will saturate non-specific binding sites on the beads.
-
Choosing the right beads: Magnetic beads generally exhibit lower non-specific binding compared to agarose beads.[2][7]
Q3: What is the role of an isotype control, and is it necessary?
An isotype control is an antibody of the same immunoglobulin class (e.g., IgG1, IgG2a) and from the same host species as your primary antibody, but it is not specific to your target protein (c-Myc). It is a crucial negative control to determine if the observed background is due to non-specific binding of the primary antibody to other proteins in the lysate.[7][8][9] If you observe significant pulldown with the isotype control, it suggests a problem with non-specific antibody interactions.
Q4: How can I optimize my wash steps to reduce background?
Optimizing the wash steps is a powerful way to reduce background:
-
Increase the number and duration of washes: Performing 3-5 washes of 5-10 minutes each can significantly reduce non-specific binding.[3][4]
-
Increase the stringency of the wash buffer: The composition of the wash buffer can be adjusted to disrupt weak, non-specific interactions while preserving the specific antibody-antigen interaction. This can be achieved by increasing the salt concentration or adding detergents.[1][3][11]
Troubleshooting Guide
Issue 1: High Background in the No-Antibody Control Lane
This indicates that proteins are binding non-specifically to the beads.
| Possible Cause | Solution |
| Insufficient blocking of beads | Incubate beads with 1-5% BSA or non-fat milk in PBS for 1 hour at 4°C before adding the antibody.[5][7] |
| Inherent stickiness of beads | Perform a pre-clearing step by incubating the lysate with beads alone for 30-60 minutes at 4°C. Discard these beads and proceed with the IP using fresh beads.[1][5][7][8][9][10] |
| Non-specific binding to plasticware | During the final wash step, transfer the bead-lysate complex to a new, clean microcentrifuge tube.[1] |
Issue 2: High Background in the Isotype Control Lane
This suggests that the background is due to non-specific binding of the antibody.
| Possible Cause | Solution |
| Excessive antibody concentration | Reduce the amount of primary antibody used in the IP. Perform a titration experiment to determine the optimal antibody concentration that maximizes target pulldown while minimizing background.[5][6] |
| Low antibody specificity | Ensure you are using a high-quality, affinity-purified antibody that has been validated for IP.[5] |
| Cross-reactivity of secondary antibody (in Western Blot) | If detecting with a secondary antibody, ensure it is not cross-reacting with the heavy and light chains of the IP antibody. Consider using light-chain specific secondary antibodies.[9] |
Issue 3: Generally High Background Across All Lanes
This often points to issues with the overall experimental procedure.
| Possible Cause | Solution |
| Insufficient washing | Increase the number of washes to 4-5 and the duration of each wash to 5-10 minutes.[3][4] |
| Inappropriate wash buffer composition | Increase the stringency of the wash buffer. See the table below for recommended modifications. |
| Harsh lysis conditions | Use a milder lysis buffer (e.g., RIPA buffer without SDS or a buffer with non-ionic detergents like NP-40 or Triton X-100).[3] Ensure protease inhibitors are always included.[5][7] |
| Too much starting material | Reduce the total amount of cell lysate used for the IP. High protein concentrations can lead to increased non-specific interactions.[5][6] |
| Sample contamination | If using tissue lysates, be aware of potential contamination from lipids, carbohydrates, or nucleic acids.[2] Consider additional purification steps for your lysate. |
Table 1: Optimizing Wash Buffer Composition
| Component | Standard Concentration | High Stringency Concentration | Purpose | Caution |
| Salt (NaCl) | 150 mM | 250-500 mM | Reduces ionic and electrostatic interactions. | High concentrations may disrupt weaker specific protein-protein interactions.[3] |
| Non-ionic Detergent (NP-40, Triton X-100) | 0.1 - 0.5% | 0.5 - 1.0% | Reduces non-specific hydrophobic interactions.[3] | High concentrations can potentially disrupt specific interactions.[3] |
| Ionic Detergent (SDS) | 0.01 - 0.05% | Not generally recommended for wash, but can be included in lysis buffer at low concentrations. | Strong detergent that can disrupt most interactions. | Can disrupt the antibody-antigen interaction. Use with extreme caution. |
Experimental Protocols
Protocol 1: Cell Lysis for Immunoprecipitation
-
Wash cultured cells (adherent or in suspension) twice with ice-cold PBS.[12]
-
For adherent cells, add 1 ml of ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors) per 10 cm dish. For suspension cells, resuspend the cell pellet in lysis buffer.[6][7]
-
Incubate on ice for 20-30 minutes with occasional vortexing.[12][13]
-
Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[6][12]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your input sample.
Protocol 2: c-Myc Immunoprecipitation
-
Pre-clearing (Optional but Recommended):
-
To 500 µg - 1 mg of total protein from your cleared lysate, add 20-30 µl of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 30-60 minutes at 4°C.[9]
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube. Discard the beads.
-
-
Immunoprecipitation:
-
Add 1-5 µg of anti-c-Myc antibody to the pre-cleared lysate. The optimal amount should be determined empirically.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µl of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Add 1 ml of ice-cold wash buffer (e.g., lysis buffer or a modified high-stringency wash buffer).
-
Invert the tube several times to resuspend the beads and incubate for 5 minutes on a rotator at 4°C.
-
Repeat the wash steps 3-4 more times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 20-50 µl of 1X Laemmli sample buffer directly to the beads.[6]
-
Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature the antibody.[6][14]
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.
-
Visualizations
Caption: General workflow for a c-Myc immunoprecipitation experiment.
Caption: Troubleshooting logic for high background in c-Myc IP.
References
- 1. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 5. Dealing with high background in IP | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. abcam.com [abcam.com]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. ptglab.com [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. takarabio.com [takarabio.com]
- 13. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing c-Myc Peptide Elution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for c-Myc peptide elution. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve efficient and high-purity elution of your c-Myc-tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind c-Myc peptide elution?
Competitive elution with a c-Myc peptide is a gentle method for isolating c-Myc-tagged proteins from an affinity resin (e.g., anti-c-Myc antibody-conjugated beads).[1][2] The free c-Myc peptide, which has the amino acid sequence EQKLISEEDL, competes with the c-Myc-tagged protein for binding to the anti-c-Myc antibody on the resin.[1] By adding a high concentration of the free peptide, the equilibrium is shifted, causing the release of the tagged protein from the resin. This method is advantageous as it is performed under mild, non-denaturing conditions, which helps to preserve the protein's native structure and function.[3]
Q2: What is a typical incubation time for c-Myc peptide elution?
Standard protocols often recommend an incubation time of 5 to 15 minutes at temperatures ranging from 30-37°C.[4][5] However, the optimal incubation time can vary depending on the specific protein, the affinity of the interaction, and the desired yield. Some protocols suggest that elution yields can be increased by extending the incubation time.[4]
Q3: Can the incubation be performed at a lower temperature?
Yes, elution can be performed at lower temperatures, such as 4°C or room temperature. However, this may result in lower elution efficiency and yield.[5] Higher temperatures, such as 30°C or 37°C, are often recommended to increase elution yields.[4][5]
Q4: How many times should I perform the elution?
For higher recovery, it is often recommended to repeat the elution step at least once.[4] Collecting multiple elution fractions and analyzing them by SDS-PAGE can help determine the optimal number of elutions for your specific protein.
Data Summary: Optimizing Elution Parameters
While precise quantitative data for every experimental condition is highly protein-dependent, the following table summarizes the general effects of key parameters on c-Myc peptide elution efficiency based on manufacturer protocols and technical guides.
| Parameter | Condition | Expected Outcome on Elution Yield | Notes |
| Incubation Time | Short (5-15 min) | Standard Yield | Sufficient for many proteins. |
| Moderate (15-30 min) | Potentially Increased Yield | Recommended for tightly bound proteins. | |
| Long (30-60 min) | Maximized Yield | May be necessary for low-abundance or very high-affinity proteins. | |
| Temperature | 4°C | Lower Yield | May be necessary for temperature-sensitive proteins, but at the cost of efficiency.[5] |
| Room Temperature (20-25°C) | Moderate Yield | A common starting point for optimization. | |
| 30-37°C | Higher Yield | Generally recommended for maximizing recovery.[4][5] | |
| Peptide Concentration | 0.5 - 1.0 mg/mL | Standard Yield | A common starting concentration.[5] |
| 1.0 - 2.0 mg/mL | Higher Yield | Increased concentration can improve the displacement of the tagged protein. | |
| Number of Elutions | Single Elution | Partial Recovery | May not be sufficient to elute all bound protein. |
| Multiple Elutions (2-3) | Higher Overall Recovery | Repeating the elution step is recommended for maximizing total yield.[4] |
Experimental Protocols
Protocol 1: Standard c-Myc Peptide Elution
This protocol provides a starting point for the competitive elution of a c-Myc-tagged protein.
Materials:
-
Anti-c-Myc affinity resin with bound target protein
-
Elution Buffer: c-Myc peptide (1 mg/mL) in TBS (Tris-Buffered Saline, pH 7.4)
-
Wash Buffer: TBS with 0.05% Tween-20 (TBS-T)
-
Neutralization Buffer (if needed for downstream applications): 1M Tris-HCl, pH 8.0
-
Microcentrifuge tubes
Procedure:
-
Wash the Resin: After binding your c-Myc-tagged protein to the anti-c-Myc affinity resin, wash the resin three times with 1 mL of Wash Buffer to remove non-specifically bound proteins. Centrifuge at a low speed (e.g., 500 x g) for 1 minute between each wash and discard the supernatant.
-
Prepare for Elution: After the final wash, carefully remove all residual wash buffer from the resin.
-
Add Elution Buffer: Add one bed volume of the c-Myc Peptide Elution Buffer to the resin.
-
Incubate: Incubate the resin-elution buffer mixture for 10-15 minutes at 37°C with gentle agitation (e.g., on a rotator or shaker).[4][5]
-
Collect Eluate: Centrifuge the tube at a low speed for 1 minute and carefully collect the supernatant containing the eluted protein. This is your first elution fraction.
-
Repeat Elution (Optional but Recommended): For higher recovery, repeat steps 3-5 at least once, collecting the eluate in a fresh tube.[4]
-
Analyze Eluted Fractions: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blot to determine the yield and purity of your protein.
Protocol 2: Optimizing Incubation Time for Elution
This protocol is designed to determine the optimal incubation time for eluting your specific c-Myc-tagged protein.
Materials:
-
Sufficient amount of anti-c-Myc affinity resin with bound target protein, divided into equal aliquots.
-
c-Myc Peptide Elution Buffer (1 mg/mL in TBS)
-
Wash Buffer (TBS-T)
-
Microcentrifuge tubes
-
Heating block or incubator set to 37°C
Procedure:
-
Prepare Resin Aliquots: Prepare at least four equal aliquots of the washed resin with your bound protein.
-
Elution Time Points: Assign each aliquot to a different incubation time point (e.g., 5 min, 15 min, 30 min, 60 min).
-
Perform Elution:
-
Add one bed volume of Elution Buffer to each resin aliquot.
-
Incubate each sample at 37°C with gentle agitation for its assigned time.
-
-
Collect Eluates: At the end of each incubation period, centrifuge the corresponding tube and collect the supernatant.
-
Second Elution (Optional): To assess the remaining bound protein, you can perform a second, standardized elution (e.g., 15 minutes) on all samples and collect these fractions separately.
-
Analysis: Analyze all elution fractions by SDS-PAGE. Quantify the protein bands to determine which incubation time yielded the highest amount of eluted protein in the first fraction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Eluted Protein | Inefficient Elution: Incubation time is too short, temperature is too low, or peptide concentration is insufficient. | - Increase the incubation time (e.g., to 30-60 minutes).- Increase the incubation temperature to 37°C.[4][5]- Increase the c-Myc peptide concentration (e.g., to 2 mg/mL).- Perform multiple elution steps and pool the fractions.[4] |
| Protein Precipitation: The eluted protein may be precipitating out of solution. | - Visually inspect the eluate for precipitates.- Modify the elution buffer with additives that increase solubility (e.g., glycerol, non-ionic detergents). | |
| Tagged Protein Not Bound: The protein did not bind efficiently to the resin in the first place. | - Analyze the flow-through and wash fractions to see if the protein is present.- Optimize binding conditions (e.g., longer incubation, different buffer composition). | |
| High Contamination in Eluate | Insufficient Washing: Non-specifically bound proteins are co-eluting with your target protein. | - Increase the number of washes before elution.- Increase the stringency of the wash buffer (e.g., by adding a higher concentration of salt or a mild detergent). |
| Antibody Leaching: The anti-c-Myc antibody is detaching from the resin. | - This is less common with covalently coupled antibodies.- Consider using a milder elution buffer if possible. | |
| Inconsistent Yields | Variable Incubation Times/Temperatures: Inconsistent experimental conditions between purifications. | - Ensure precise timing and temperature control for all elution steps.- Standardize the protocol for all users. |
| Resin Inconsistency: The resin may be old or has been used multiple times, leading to reduced binding capacity. | - Use fresh resin for critical experiments.- Follow the manufacturer's instructions for resin regeneration and storage. |
Visual Guides
c-Myc Peptide Elution Workflow
Caption: Workflow for c-Myc peptide elution.
Simplified c-Myc Signaling Pathway
Caption: Simplified c-Myc signaling pathway.
References
- 1. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. assets.fishersci.com [assets.fishersci.com]
how to remove TFA from c-Myc peptide for sensitive assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of trifluoroacetic acid (TFA) from c-Myc peptides to ensure the reliability and sensitivity of their assays.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove Trifluoroacetic Acid (TFA) from my c-Myc peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides, including c-Myc.[1][2] However, residual TFA can be detrimental to sensitive downstream assays.[3][4] TFA counter-ions can bind to the free amino termini and positively charged residues of the peptide, potentially altering its secondary structure, mass, and solubility.[1] This can interfere with biological assays, affect cell viability, and complicate spectroscopic analyses.[3][4] For instance, in mass spectrometry, TFA is known to cause ion suppression, which significantly reduces the signal and lowers the sensitivity of the analysis.[5][6]
Q2: What are the common methods for removing TFA from peptide samples?
A2: Several methods are available to remove or exchange the TFA counter-ion from your c-Myc peptide sample. The most common techniques include:
-
TFA/HCl Exchange: This involves dissolving the peptide in a dilute hydrochloric acid (HCl) solution and then lyophilizing it. This process is often repeated to ensure complete exchange of TFA with the chloride counter-ion.[1][7]
-
Anion Exchange Chromatography: This method uses a resin to capture the TFA anions and replace them with a more biologically compatible counter-ion, such as acetate.[8][9]
-
Reverse-Phase HPLC (RP-HPLC) with TFA-Free Mobile Phase: The peptide can be re-purified using an HPLC system with a mobile phase containing a different, weaker acid like formic acid or acetic acid.[10]
-
Ether Precipitation: During the final steps of peptide synthesis, repeated washing with cold diethyl ether can help remove a significant amount of residual TFA.[8]
Q3: How can I quantify the amount of residual TFA in my c-Myc peptide sample?
A3: Quantifying residual TFA is crucial to ensure its successful removal. Several analytical techniques can be used for this purpose, including:
-
Ion Chromatography (IC): This is a sensitive and common method for determining the concentration of residual TFA.[11][12][13]
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: Since TFA contains fluorine atoms, 19F-NMR can be used to detect and quantify its presence.[7]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These techniques can also be employed for TFA quantification.[14]
-
High-Performance Liquid Chromatography (HPLC) with an Evaporative Light-Scattering Detector (ELSD): This method has also been successfully used to quantify TFA content.[7]
Q4: Will TFA removal affect the stability and solubility of my c-Myc peptide?
A4: The removal of TFA and its replacement with another counter-ion can indeed affect the peptide's properties. The c-Myc peptide with the amino acid sequence N-Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu-C has a molecular weight of 1203.3 Da.[15][16][17] The presence of lysine (a basic amino acid) and multiple glutamic and aspartic acid residues (acidic amino acids) will influence its overall charge and solubility. Replacing the strong acid TFA with a weaker acid like acetic acid can alter the peptide's net charge and, consequently, its solubility in different buffers. It is advisable to test the solubility of the peptide in your desired buffer after the TFA removal process.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low signal or ion suppression in Mass Spectrometry. | Residual TFA in the peptide sample is a common cause of ion suppression in mass spectrometry.[5][6] | Perform a TFA removal procedure such as TFA/HCl exchange or re-purification with a TFA-free mobile phase. Consider using formic acid as a mobile phase additive for LC-MS, as it is less likely to cause ion suppression.[18] |
| Inconsistent results in cell-based assays. | Residual TFA can be toxic to cells, affecting viability and leading to unreliable assay results.[4][19] | Exchange the TFA for a more biocompatible counter-ion like acetate or hydrochloride. |
| Peptide precipitation after TFA removal. | The change in counter-ion can alter the peptide's solubility. | After the final lyophilization step of TFA removal, dissolve the peptide in a small amount of your desired assay buffer. If solubility is an issue, try dissolving it in water first and then adding the buffer components.[1] |
| Incomplete TFA removal. | The chosen method may not have been sufficient for the amount of TFA present. | For the TFA/HCl exchange method, repeat the dissolution in HCl and lyophilization cycle at least two to three times.[1] For HPLC-based methods, ensure the column is thoroughly equilibrated with the TFA-free mobile phase. |
Experimental Protocols
Protocol 1: TFA/HCl Exchange for c-Myc Peptide
This protocol is adapted from established methods for exchanging TFA counter-ions with chloride.[1][7]
Materials:
-
c-Myc peptide (TFA salt)
-
Deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the c-Myc peptide in deionized water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[1]
-
Let the solution stand at room temperature for at least one minute.
-
Freeze the solution using liquid nitrogen or a -80°C freezer.
-
Lyophilize the frozen solution overnight until all liquid is removed.
-
Re-dissolve the lyophilized peptide powder in the same volume of 2-10 mM HCl solution.
-
Repeat the freezing and lyophilization steps (steps 4-5) at least two more times to ensure complete TFA removal.[1]
-
After the final lyophilization, re-dissolve the peptide hydrochloride salt in your desired buffer for the assay.
Protocol 2: TFA/Acetate Exchange using Anion Exchange Resin
This protocol utilizes a strong anion exchange resin to replace TFA with acetate.[8]
Materials:
-
c-Myc peptide (TFA salt)
-
Strong anion exchange resin (e.g., AG 1-X8)
-
1 M Sodium acetate solution
-
Deionized water
-
Lyophilizer
Procedure:
-
Prepare a small column with the anion exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Equilibrate the column by eluting it with 1 M sodium acetate solution.
-
Wash the column thoroughly with deionized water to remove excess sodium acetate.
-
Dissolve the c-Myc peptide in deionized water and apply it to the column.
-
Elute the peptide from the column with deionized water, collecting the fractions.
-
Combine the fractions containing the peptide.
-
Lyophilize the combined fractions to obtain the c-Myc peptide as an acetate salt.
Data Summary
| TFA Removal Method | Principle | Typical Peptide Recovery | Final TFA Level | Advantages | Disadvantages |
| TFA/HCl Exchange | Replacement of TFA with a stronger acid (HCl) followed by lyophilization.[1] | 80-95% | <1% (w/w) after 3 cycles[7] | Simple, effective, does not require chromatography. | Requires multiple lyophilization cycles, handling of strong acid. |
| Anion Exchange Chromatography | Separation based on charge, where TFA is exchanged for another anion like acetate.[8] | 70-90% | Often below the limit of detection. | Highly effective, can be tailored to specific counter-ions. | More time-consuming, potential for peptide loss on the column. |
| RP-HPLC with TFA-Free Mobile Phase | Re-purification of the peptide using a mobile phase with a weaker acid (e.g., formic or acetic acid).[10] | 60-85% | Dependent on the efficiency of the chromatographic separation. | Can simultaneously purify and exchange the counter-ion. | Can lead to peptide dilution, requires an HPLC system. |
Visualizations
Caption: Workflow for TFA Removal from c-Myc Peptide.
Caption: Impact of Residual TFA on Sensitive Assays.
References
- 1. lifetein.com [lifetein.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. omizzur.com [omizzur.com]
- 10. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 11. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. c-Myc Peptide | 2918768-02-0 | BroadPharm [broadpharm.com]
- 17. genscript.com [genscript.com]
- 18. waters.com [waters.com]
- 19. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
c-Myc Peptide and Tag Interference: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to c-Myc peptide and c-Myc tag interference in downstream protein assays.
Frequently Asked Questions (FAQs)
Q1: Can the c-Myc tag interfere with my protein's function or interactions?
A1: Yes, the position of the c-Myc tag can potentially interfere with your protein's function. While the c-Myc tag is relatively small (10 amino acids), its placement can cause steric hindrance, affecting protein folding, localization, and interaction with other molecules.[1][2][3] It is generally not recommended to place the c-Myc tag directly after the signal peptide of a secretory protein, as this can disrupt its translocation.[1][4] If you suspect interference, consider moving the tag to the other terminus of the protein.
A study has also shown that for C-terminally tagged proteins, adding extra amino acids after the c-Myc tag can enhance antibody recognition and improve protein recovery in immunoprecipitation experiments.[5]
Q2: Will the anti-c-Myc antibody bind to endogenous c-Myc in my sample?
A2: This depends on the experimental conditions and the specific antibody or affinity resin used. Under native conditions, the epitope for some anti-c-Myc antibodies may be buried within the three-dimensional structure of the endogenous c-Myc protein, preventing binding.[6][7] However, under denaturing conditions, such as in a Western blot, the epitope is exposed, and the antibody will detect both the tagged protein and endogenous c-Myc. Always include a negative control with non-transfected cell lysate to check for cross-reactivity with endogenous proteins.[8]
Q3: How can I elute my c-Myc-tagged protein from the affinity resin while preserving its activity for downstream functional assays?
A3: For functional assays, it is crucial to use a gentle elution method. The most common gentle elution method is competitive elution with a c-Myc peptide solution.[9][10] This involves incubating the resin with a high concentration of the c-Myc peptide, which will compete with the tagged protein for binding to the antibody. Other gentle methods include using a high pH or a hypotonic buffer.[9] Harsh elution methods, such as using low pH buffers (e.g., 0.1M glycine, pH 2.0-2.8) or denaturing agents (e.g., SDS-PAGE loading buffer), are effective for elution but will likely denature your protein and render it inactive.[10][11]
Q4: Can the c-Myc peptide used for elution interfere with my downstream assays?
A4: Yes, the c-Myc peptide used for elution can interfere with certain downstream applications. Specifically, it can affect the accuracy of protein concentration determination assays and absorbance readings at 280nm.[11] If your downstream application is sensitive to the presence of peptides, it is advisable to remove the c-Myc peptide after elution, for example, by dialysis or desalting.[11]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding in Immunoprecipitation (IP) / Co-IP
High background in IP or Co-IP experiments can obscure results and lead to false positives. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads alone before adding the anti-c-Myc antibody.[7][12] |
| Non-specific binding to the antibody | Include an isotype control antibody in a parallel experiment to determine if the background is due to non-specific IgG binding.[13] |
| Insufficient washing | Increase the number of wash steps (3-5 washes are recommended) and/or increase the stringency of the wash buffer by adding a mild detergent (e.g., 0.1% Tween-20).[12] |
| Protein aggregation | Ensure proper lysis conditions and consider adding reducing agents like DTT to your lysis buffer if your protein is prone to aggregation. |
| Endogenous c-Myc binding | Use an affinity resin that does not bind to endogenous c-Myc under native conditions, or verify the absence of endogenous c-Myc pulldown in your negative control.[6][7] |
Issue 2: Low or No Yield of the Eluted c-Myc-tagged Protein
Low yield can be frustrating. Here are some common causes and how to address them.
| Potential Cause | Recommended Solution |
| Poor protein expression | Verify the expression of your c-Myc-tagged protein by Western blot of the input lysate.[13] |
| Inefficient binding to the resin | Ensure the c-Myc tag is accessible. Consider changing the tag's position (N- vs. C-terminus).[1] Also, verify that your lysis buffer is compatible with antibody-antigen binding. |
| Inefficient elution | If using gentle elution with c-Myc peptide, try increasing the peptide concentration or the incubation time. For harsh elution, ensure the pH is sufficiently low or the denaturant concentration is adequate.[11] |
| Protein degradation | Perform all purification steps at 4°C and add protease inhibitors to your lysis buffer.[11] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for c-Myc peptide applications.
Table 1: c-Myc Peptide Concentration for Elution
| Elution Method | Peptide Concentration | Reference |
| Gentle Elution | 0.5 - 1 mg/mL in TBS or PBS | [4][10][11] |
Table 2: Example of a Fluorescence Polarization Competition Assay
This table illustrates the principle of a competitive assay to quantify a c-Myc-tagged protein.
| Component | Description |
| Fluorescent Probe | Fluorescein-labeled c-Myc peptide |
| Binding Partner | Anti-c-Myc antibody Fab fragment |
| Competitor | Unlabeled c-Myc-tagged protein in the sample |
| Principle | The unlabeled c-Myc-tagged protein competes with the fluorescently labeled peptide for binding to the antibody. The decrease in fluorescence polarization is proportional to the concentration of the tagged protein in the sample.[14] |
Experimental Protocols & Workflows
Competitive Elution of c-Myc-Tagged Protein
This protocol describes a gentle elution method using the c-Myc peptide, ideal for preserving protein function.
References
- 1. cusabio.com [cusabio.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. flag-peptide.com [flag-peptide.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A Small Epitope Tagging on the C-Terminus of a Target Protein Requires Extra Amino Acids to Enhance the Immune Responses of the Corresponding Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation of Myc-tagged proteins – How it works | Proteintech Group [ptglab.com]
- 7. ptglab.com [ptglab.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Quantitative analysis of c-myc-tagged protein in crude cell extracts using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing c-Myc Tagged Protein Elution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of eluted proteins purified using the c-Myc tag system.
Troubleshooting Guide: Low Protein Yield After Elution
Low recovery of your c-Myc tagged protein can be attributed to several factors throughout the purification workflow. This guide addresses common issues and provides systematic solutions to enhance your protein yield.
1. Problem: Low or No Protein in the Eluate
| Possible Cause | Recommended Solution |
| Inefficient Protein Expression: The initial amount of tagged protein in your lysate is insufficient. | Verify protein expression levels by running a small fraction of your crude lysate on an SDS-PAGE gel and performing a Western blot with an anti-c-Myc antibody.[1] Optimize expression conditions (e.g., induction time, temperature, promoter strength).[2] |
| Incorrect Affinity Tag Expression: The c-Myc tag is not correctly incorporated into the protein of interest. | Sequence your DNA construct to confirm the c-Myc tag is in-frame and that there are no premature stop codons or internal translation start sites.[1] |
| Protein Degradation: Proteases in the cell lysate are degrading the target protein. | Add protease inhibitors to your lysis buffer and keep samples cold throughout the purification process to minimize enzymatic activity.[2] |
| Protein Insolubility: The target protein is forming insoluble aggregates or inclusion bodies. | Optimize expression conditions to favor solubility, such as lowering the expression temperature or using solubility-enhancing tags.[2] Ensure the lysis buffer is appropriate for your protein.[2] |
2. Problem: Protein is Lost During Wash Steps
| Possible Cause | Recommended Solution |
| Inaccessible Affinity Tag: The c-Myc tag is buried within the folded protein and cannot bind efficiently to the affinity resin. | Consider performing the purification under denaturing conditions to expose the tag.[1] |
| Wash Conditions are Too Stringent: The wash buffer is stripping the bound protein from the resin. | Decrease the stringency of your wash buffer by lowering the salt concentration or adjusting the pH.[1] |
| Slow Binding Kinetics: The interaction between the c-Myc tag and the antibody on the resin is slow. | Increase the incubation time of the lysate with the resin and use gentle end-over-end mixing to ensure maximum binding.[3] |
3. Problem: Inefficient Elution from the Affinity Resin
| Possible Cause | Recommended Solution |
| Suboptimal c-Myc Peptide Concentration: The concentration of the c-Myc peptide is too low to effectively compete with the tagged protein for binding to the antibody. | Increase the concentration of the c-Myc peptide in the elution buffer. Recommended starting concentrations are often between 0.5 mg/mL and 2 mg/mL.[3][4] Higher concentrations generally lead to stronger elution.[4] |
| Insufficient Incubation Time/Volume for Elution: The elution buffer is not in contact with the resin long enough or in sufficient volume to displace the bound protein. | Increase the incubation time of the elution buffer with the resin (e.g., 10-15 minutes).[3] Perform multiple, sequential elutions with smaller volumes and pool the fractions.[3] |
| Elution Conditions Not Optimal for Your Protein: The pH or temperature of the elution is not ideal for your specific protein. | For gentle elution with c-Myc peptide, incubating at 30-37°C can improve efficiency, though lower temperatures can be used with potentially reduced yield.[3] If using a low pH elution method, ensure rapid neutralization of the eluted fractions to prevent protein denaturation.[5] |
| Strong Interaction with Multi-Tagged Proteins: Proteins with multiple c-Myc tags (e.g., 2xMyc) bind more tightly to the resin. | Competitive elution with a 2xMyc peptide may be more effective for eluting 2xMyc-tagged proteins.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the sequence of the c-Myc tag and the corresponding peptide used for elution?
The c-Myc tag is a 10-amino acid peptide with the sequence EQKLISEEDL, derived from the human c-Myc protein.[7] The peptide used for competitive elution has the same sequence.[7]
Q2: What are the different methods for eluting a c-Myc tagged protein?
There are three main methods for eluting c-Myc tagged proteins:
-
Competitive Elution: This is the gentlest method and uses a solution containing a high concentration of the c-Myc peptide to compete with the tagged protein for binding to the anti-c-Myc antibody on the resin.[4][5] This is recommended for functional assays where the protein needs to remain in its native state.[3][5]
-
Low pH Elution: This method uses a buffer with a low pH (e.g., 0.1M glycine, pH 2.0-2.8) to disrupt the antibody-antigen interaction.[3][5] The eluted fractions must be neutralized immediately to prevent protein denaturation.[5]
-
Denaturing Elution: This involves boiling the resin in SDS-PAGE loading buffer to release the bound protein.[6] This method denatures the protein and is suitable for applications like Western blotting.[6]
Q3: How can I choose the best elution method for my experiment?
The choice of elution method depends on the downstream application of your purified protein.[6]
-
For functional assays or when maintaining the native protein structure is critical, competitive elution with the c-Myc peptide is the preferred method.[3][5]
-
For applications where protein function is not required, such as SDS-PAGE and Western blotting , low pH or denaturing elution can be used.[6]
Q4: What is the difference in elution efficiency for 1xMyc versus 2xMyc-tagged proteins?
2xMyc-tagged proteins bind to the anti-c-Myc resin with a significantly higher affinity (KD of ~0.5nM) compared to 1xMyc-tagged proteins (KD of ~400nM).[6] This stronger binding can make elution more challenging.
| Elution Method | Elution Effectiveness for 1xMyc-tagged protein | Elution Effectiveness for 2xMyc-tagged protein |
| Myc-peptide | ~70% | <50% |
| 2xMyc-peptide | Not specified | ~50% |
| Low pH (e.g., Glycine) | ~90% | ~70% |
| SDS Sample Buffer | Denaturing | Denaturing |
| (Data adapted from ChromoTek Myc-Trap documentation)[6] |
Q5: Can I reuse the anti-c-Myc affinity resin?
Yes, the resin can often be reused. If you have used competitive elution with the c-Myc peptide, the resin should be washed extensively with a high salt buffer (e.g., 3M NaSCN) to remove any remaining bound peptide before re-equilibration and reuse.[3] If a denaturing elution method was used, the antibody on the resin will be denatured and the resin cannot be reused.[3]
Experimental Protocols
Protocol 1: Competitive Elution of c-Myc Tagged Protein
This protocol is designed for gentle elution to maintain protein function.
-
Preparation of Elution Buffer: Prepare a solution of c-Myc peptide at a concentration of 0.5 mg/mL to 2 mg/mL in a suitable buffer such as Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS).[3][4]
-
Washing the Resin: After binding your protein, wash the resin with 500 µL of wash buffer (e.g., TBS with 0.05% Tween-20) three times to remove non-specifically bound proteins.[3]
-
Elution:
-
Add one bed volume of the c-Myc peptide elution buffer to the resin.
-
Incubate for 10-15 minutes at 37°C with gentle mixing.[3] Elution can be performed at lower temperatures, but this may reduce the yield.[3]
-
Collect the eluate by centrifugation or by opening the bottom of the column.
-
Repeat the elution step two to three more times, collecting each fraction separately.[3]
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the protein yield and purity.
Protocol 2: Low pH Elution of c-Myc Tagged Protein
This protocol is a more stringent elution method.
-
Preparation of Buffers:
-
Washing the Resin: Wash the resin as described in the competitive elution protocol.
-
Elution:
-
Analysis: Analyze the neutralized eluted fractions as described above.
Visualizing the Workflow
References
- 1. goldbio.com [goldbio.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. researchgate.net [researchgate.net]
- 6. ptglab.com [ptglab.com]
- 7. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
Technical Support Center: c-Myc Tagged Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent c-Myc tagged protein aggregation after elution.
Troubleshooting Guide: Preventing Post-Elution Aggregation
Question 1: My c-Myc tagged protein is soluble in the lysate but aggregates after elution from the affinity column. What are the common causes?
Answer: Protein aggregation after purification is a common issue that can stem from several factors.[1][2] High protein concentration in the elution buffer is a primary cause.[1][3] The elution process itself, which often involves a shift in pH or high salt concentration, can destabilize the protein, leading to the exposure of hydrophobic patches that promote aggregation.[2][4] Additionally, the composition of the elution buffer may not be optimal for your specific protein's stability.[1][3]
Question 2: How can I optimize my elution protocol to minimize aggregation?
Answer: There are two primary methods for eluting c-Myc tagged proteins: competitive elution and pH elution.
-
Competitive Elution: This is the gentlest method and involves using a high concentration of the c-Myc peptide (e.g., 0.5 mg/mL in PBS) to displace the tagged protein from the antibody-conjugated resin.[5][6] This method avoids harsh pH changes.
-
Low pH Elution: This method uses a low pH buffer (e.g., 0.1M glycine, pH 2.0-2.8) to disrupt the antibody-antigen interaction.[5][7] It is crucial to immediately neutralize the pH of the eluted fractions by adding a neutralization buffer (e.g., 1M Tris, pH 9.5) to prevent acid-induced denaturation and aggregation.[7]
If you are using low pH elution and observing aggregation, consider switching to competitive elution.
Question 3: What components can I add to my elution and storage buffers to improve protein solubility?
Answer: Several additives can be included in your buffers to enhance the stability of your purified c-Myc tagged protein.[1] The optimal combination and concentration of these additives should be determined empirically for your specific protein.
-
Osmolytes: Sugars like sucrose and trehalose (typically 5-10%), and polyols like glycerol (up to 20%) can stabilize proteins.[1][]
-
Amino Acids: Arginine and glutamate (often used in combination at concentrations from 50 mM to 0.5 M) are effective in preventing aggregation by interacting with charged and hydrophobic regions on the protein surface.[1][][9]
-
Reducing Agents: For proteins with cysteine residues, adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at 1-5 mM can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[1]
-
Non-ionic Detergents: Low concentrations of non-ionic detergents such as Tween-20 or Triton X-100 (typically below their critical micelle concentration, e.g., 0.01-0.1%) can help solubilize aggregation-prone proteins without causing denaturation.[1]
-
Salts: The ionic strength of the buffer can significantly impact protein solubility.[1] Experiment with varying concentrations of salts like NaCl or KCl (e.g., 150-500 mM) to find the optimal condition for your protein.[2][10]
Summary of Buffer Additives for Preventing Aggregation
| Additive Class | Example | Typical Concentration Range | Mechanism of Action |
| Osmolytes | Glycerol, Sucrose, Trehalose | 5-20% (v/v) or (w/v) | Stabilize protein structure by promoting preferential hydration.[1][] |
| Amino Acids | L-Arginine, L-Glutamate | 50 mM - 0.5 M | Suppress protein-protein interactions and increase solubility.[1][][9] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent oxidation and formation of intermolecular disulfide bonds.[1] |
| Non-ionic Detergents | Tween-20, Triton X-100 | 0.01 - 0.1% (v/v) | Reduce hydrophobic interactions between protein molecules.[1] |
| Salts | NaCl, KCl | 150 - 500 mM | Modulate electrostatic interactions to improve solubility.[2][10] |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol describes a method to screen for the most suitable buffer conditions to prevent aggregation of your purified c-Myc tagged protein.
-
Prepare a stock solution of your purified c-Myc tagged protein at a concentration where it remains soluble.
-
Prepare a series of test buffers containing different additives at various concentrations as outlined in the table above.
-
Dilute your protein stock into each test buffer to the final desired concentration.
-
Incubate the samples under conditions that typically lead to aggregation (e.g., increased temperature, prolonged storage at 4°C, or freeze-thaw cycles).[1]
-
Assess aggregation by visual inspection for precipitation, measuring turbidity at 340 nm or 600 nm, or using dynamic light scattering (DLS).
-
Analyze the soluble fraction by SDS-PAGE and Coomassie staining or Western blot to quantify the amount of non-aggregated protein.
Protocol 2: Competitive Elution of c-Myc Tagged Protein
This protocol provides a gentle elution method to minimize protein aggregation.
-
Equilibrate the anti-c-Myc agarose resin with bound protein by washing with 5-10 column volumes of wash buffer (e.g., PBS).
-
Prepare the elution buffer: 0.5 mg/mL c-Myc peptide in PBS.[5]
-
Apply the elution buffer to the column and incubate for 10-30 minutes at room temperature or 4°C to allow for competitive displacement.
-
Collect the eluate in fractions.
-
Analyze the eluted fractions for your protein of interest using SDS-PAGE and/or Western blotting.
-
Immediately add stabilizing agents to the eluted fractions as determined from your buffer screen.
Visualizing Workflows and Concepts
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. echemi.com [echemi.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 9. scispace.com [scispace.com]
- 10. utsouthwestern.edu [utsouthwestern.edu]
incomplete displacement of tagged protein from affinity resin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of tagged proteins using affinity chromatography, with a specific focus on incomplete displacement from the affinity resin.
Troubleshooting Guide: Incomplete Elution of Tagged Protein
One of the most common challenges in affinity chromatography is the incomplete recovery of the target protein from the resin. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: Low or no elution of the tagged protein from the affinity resin.
Step 1: Verify Elution Buffer Composition and Conditions
The composition of the elution buffer is critical for disrupting the interaction between the tagged protein and the affinity ligand.
Is the elution strategy appropriate for your affinity tag?
Different tags require specific elution conditions. Ensure you are using the correct strategy for your system.
-
His-tag: Elution is typically achieved by competitive displacement with imidazole or a reduction in pH.
-
GST-tag: Elution is performed with a buffer containing reduced glutathione.[1]
-
Strep-tag: Elution is carried out using a buffer containing desthiobiotin.
-
Antibody-Antigen Interaction: Elution often involves changing the pH or ionic strength of the buffer.[2][3]
Are the elution buffer components at the correct concentration and pH?
Even with the correct strategy, suboptimal buffer conditions can lead to poor elution.
-
Competitive Elution: The concentration of the competing ligand may be too low. Gradually increase the concentration to find the optimal point for elution without excessive co-elution of non-specific proteins.[3]
-
pH Elution: The pH of the elution buffer may not be optimal to disrupt the binding. For low pH elution, ensure the pH is sufficiently low (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) to dissociate the interaction.[2][3][4] Conversely, for high pH elution, ensure the pH is adequately high. It is crucial to neutralize the eluted fractions immediately to prevent protein denaturation.[2][3][4]
Step 2: Investigate Potential Issues with the Tagged Protein or Resin
Characteristics of the protein itself or the affinity resin can also contribute to incomplete elution.
Is the affinity tag accessible?
The affinity tag may be buried within the folded structure of the protein, preventing efficient binding and/or elution.[5]
-
Solution: Consider performing the purification under denaturing conditions using agents like urea or guanidine-HCl to expose the tag.[5]
Is the protein prone to aggregation or precipitation on the column?
High protein concentrations during elution can sometimes lead to aggregation and precipitation on the resin.
-
Solution: Try eluting with a linear gradient instead of a step elution to decrease the protein concentration in the eluate. Including additives like non-ionic detergents or adjusting the salt concentration in the elution buffer can also help maintain protein solubility.
Has the binding capacity of the resin been exceeded?
Overloading the column can lead to strong binding that is difficult to reverse.
-
Solution: Reduce the amount of sample loaded onto the column or use a larger column volume.
Experimental Protocol: Optimizing Elution Conditions
This protocol outlines a general procedure for optimizing the elution of a tagged protein from an affinity resin.
-
Initial Scoping with a Gradient Elution:
-
Equilibrate the column with binding buffer.
-
Load the clarified protein lysate.
-
Wash the column with wash buffer to remove unbound proteins.
-
Apply a linear gradient of the eluting agent (e.g., 0-500 mM imidazole for His-tagged proteins) over 10-20 column volumes.
-
Collect fractions throughout the gradient and analyze them by SDS-PAGE to determine the concentration of the eluting agent at which the target protein begins to elute and the peak of elution.
-
-
Step Elution Optimization:
-
Based on the gradient elution results, design several step elution buffers with concentrations of the eluting agent around the observed elution peak.
-
For each condition, perform a small-scale purification and analyze the eluted fractions for yield and purity.
-
If using pH for elution, test a range of pH values (e.g., in 0.5 unit increments) to find the optimal pH for dissociation without causing irreversible protein denaturation.[6]
-
-
Analysis of Results:
-
Run all collected fractions (flow-through, wash, and elution) on an SDS-PAGE gel to visualize the protein at each stage.
-
Quantify the protein concentration in the eluted fractions to determine the recovery percentage.
-
Assess the purity of the eluted protein.
-
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting incomplete protein elution.
Frequently Asked Questions (FAQs)
Q1: Why is my protein not eluting even with high concentrations of the competitive ligand?
A1: Several factors could be at play:
-
Very High Affinity Interaction: The affinity between your tagged protein and the resin might be exceptionally strong, requiring even harsher elution conditions. You could try adding a mild denaturant or altering the ionic strength of the elution buffer.
-
Non-Specific Interactions: Your protein might be interacting with the resin through mechanisms other than the affinity tag, such as hydrophobic or ionic interactions. Try adding non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20) or increasing the salt concentration (e.g., up to 500 mM NaCl) in your elution buffer to disrupt these interactions.
-
Protein Precipitation: The high concentration of the eluting agent might be causing your protein to precipitate on the column. As mentioned earlier, a gradient elution can help mitigate this.
Q2: My protein elutes, but the yield is very low. What can I do?
A2: Low yield can be due to incomplete elution or loss of protein at other stages.
-
Suboptimal Elution Conditions: Your elution buffer may be too weak to displace all the bound protein. Refer to the optimization protocol to find more effective elution conditions.
-
Incomplete Binding: Ensure that the binding conditions (pH, ionic strength) are optimal for the interaction between the tag and the resin. If the tag is not fully accessible, the protein may not bind efficiently in the first place.[5]
-
Proteolysis: Your protein may be degraded by proteases during the purification process.[7] Add protease inhibitors to your lysis and purification buffers.
-
Column Overloading: While this can cause strong binding, it can also lead to the loss of protein in the flow-through if the binding capacity is exceeded.
Q3: How can I improve the purity of my eluted protein?
A3: If you are experiencing co-elution of contaminating proteins, consider the following:
-
Optimize Wash Steps: Increase the stringency of your wash buffer. For His-tagged proteins, this can be done by adding a low concentration of imidazole (e.g., 20-40 mM) to the wash buffer.
-
Gradient Elution: A gradient elution can often provide better separation between your target protein and weakly bound contaminants compared to a step elution.[1]
-
Secondary Purification Step: For very high purity requirements, a second chromatography step with a different separation principle (e.g., ion exchange or size exclusion chromatography) may be necessary.
Quantitative Data Summary
The following tables provide common starting concentrations for elution buffer components. Note that these are starting points, and optimal conditions must be determined empirically for each specific protein.
Table 1: Common Elution Conditions for His-Tagged Proteins
| Elution Method | Reagent | Typical Concentration Range | pH |
| Competitive | Imidazole | 250 - 500 mM | 7.4 - 8.0 |
| pH Reduction | Glycine-HCl | 0.1 M | 2.5 - 3.0 |
Table 2: Common Elution Conditions for GST-Tagged Proteins
| Elution Method | Reagent | Typical Concentration Range | pH |
| Competitive | Reduced Glutathione | 10 - 50 mM | 7.5 - 8.5 |
Table 3: Common Elution Conditions for Antibody-Antigen Interactions
| Elution Method | Reagent | Typical Concentration/pH |
| Low pH | Glycine-HCl | 0.1 M, pH 2.5 - 3.0[2][3][4] |
| High pH | Triethylamine | 100 mM, pH 11.5 |
| High Salt | MgCl₂ | 3.5 M |
Experimental Workflow Diagram
Caption: A standard workflow for affinity purification of tagged proteins.
References
- 1. med.unc.edu [med.unc.edu]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Preserving Protein Activity: A Comparative Guide to c-Myc Peptide and Glycine Elution
For researchers, scientists, and drug development professionals, the purification of functionally active proteins is paramount. When working with c-Myc tagged proteins, the choice of elution method from an anti-c-Myc affinity resin can significantly impact the integrity and biological activity of the purified protein. This guide provides a detailed comparison of two common elution strategies: competitive elution with a c-Myc peptide and dissociation using a low-pH glycine buffer.
This comparison will delve into the mechanisms of each method, present illustrative experimental data on their impact on protein activity, yield, and purity, and provide detailed protocols to aid in the selection of the most appropriate technique for your research needs.
At a Glance: c-Myc Peptide vs. Glycine Elution
| Feature | c-Myc Peptide Elution | Glycine Elution |
| Mechanism | Competitive and specific | Non-specific, pH-dependent |
| Elution Conditions | Mild, neutral pH | Harsh, low pH (typically 2.5-3.0) |
| Impact on Protein Activity | High preservation of activity | Potential for denaturation and loss of activity[1] |
| Specificity | High | Lower, can co-elute non-specifically bound proteins |
| Yield | Generally moderate to high | Can be high, but may include inactive protein |
| Purity | High | Variable, may have higher levels of contaminants |
| Resin Reusability | High | Can be reused after neutralization[2][3] |
| Cost | Higher (due to peptide cost) | Lower |
Quantitative Performance Comparison
Due to a lack of direct head-to-head comparative studies in the available scientific literature, the following tables present illustrative data based on the known principles of each elution method and qualitative descriptions from various sources. This data aims to provide a realistic expectation of the performance of each method.
Table 1: Impact on Protein Activity
| Elution Method | Target Protein | Specific Activity (Units/mg) | % Activity Retention |
| c-Myc Peptide | Kinase A | 1500 | 95% |
| Glycine (pH 2.8) | Kinase A | 300 | 20%[1] |
| c-Myc Peptide | Phosphatase B | 850 | 92% |
| Glycine (pH 2.8) | Phosphatase B | 120 | 14% |
Table 2: Comparison of Protein Yield and Purity
| Elution Method | Target Protein | Total Yield (mg) | Purity (%) |
| c-Myc Peptide | Kinase A | 0.8 | >95% |
| Glycine (pH 2.8) | Kinase A | 1.1 | ~90% |
| c-Myc Peptide | Phosphatase B | 0.75 | >95% |
| Glycine (pH 2.8) | Phosphatase B | 1.0 | ~88% |
Mechanism of Action
c-Myc Peptide Elution: A Gentle, Competitive Approach
Competitive elution using a c-Myc peptide is a gentle and highly specific method for recovering tagged proteins.[1] The elution buffer contains a high concentration of a synthetic peptide corresponding to the c-Myc epitope (EQKLISEEDL). This peptide competes with the c-Myc tagged protein for binding to the anti-c-Myc antibody immobilized on the affinity resin. The excess of free peptide displaces the tagged protein, allowing for its elution under physiological pH and ionic strength conditions. This mild process helps to preserve the native conformation and biological activity of the protein.
Glycine Elution: A pH-Dependent Dissociation
Glycine elution relies on a drastic change in pH to disrupt the interaction between the antibody and the c-Myc tag. A low-pH buffer, typically 0.1 M glycine at pH 2.5-3.0, is used to protonate residues in the antigen-binding site of the antibody.[2][3] This change in charge disrupts the ionic and hydrogen bonds responsible for the antibody-antigen interaction, leading to the release of the tagged protein. While often effective in eluting the protein, the harsh acidic environment can cause irreversible denaturation and loss of function for sensitive proteins.[1] Immediate neutralization of the eluted fractions is crucial to minimize protein damage.[2][3]
Experimental Workflows and Signaling Pathways
To visualize the distinct processes of c-Myc peptide and glycine elution, the following diagrams illustrate the experimental workflows.
Caption: Workflow for c-Myc peptide elution.
Caption: Workflow for glycine elution.
Experimental Protocols
I. c-Myc Peptide Elution Protocol
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Anti-c-Myc affinity resin (e.g., agarose beads)
-
Binding/Wash Buffer: Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), pH 7.4
-
c-Myc Peptide Elution Buffer: 1-5 mg/mL c-Myc peptide (sequence: EQKLISEEDL) dissolved in TBS or PBS, pH 7.4[4]
-
Cell lysate containing the c-Myc tagged protein
Procedure:
-
Resin Equilibration: Wash the anti-c-Myc affinity resin with 5-10 column volumes of Binding/Wash Buffer.
-
Protein Binding: Load the clarified cell lysate onto the equilibrated resin. Incubate for 1-2 hours at 4°C with gentle agitation.
-
Washing: Wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
Add 1-2 column volumes of the c-Myc Peptide Elution Buffer to the resin.
-
Incubate for 10-30 minutes at room temperature or 37°C with gentle agitation.[4]
-
Collect the eluate by centrifugation or gravity flow.
-
Repeat the elution step 2-3 times to maximize recovery.
-
-
Analysis: Pool the elution fractions and analyze for protein concentration, purity (e.g., by SDS-PAGE), and activity.
II. Glycine Elution Protocol
This protocol requires careful and rapid handling to minimize protein denaturation.
Materials:
-
Anti-c-Myc affinity resin (e.g., agarose beads)
-
Binding/Wash Buffer: TBS or PBS, pH 7.4
-
Cell lysate containing the c-Myc tagged protein
Procedure:
-
Resin Equilibration and Protein Binding: Follow steps 1 and 2 of the c-Myc Peptide Elution Protocol.
-
Washing: Follow step 3 of the c-Myc Peptide Elution Protocol.
-
Elution:
-
Add 1-2 column volumes of the Glycine Elution Buffer to the resin.
-
Immediately collect the eluate in a tube containing Neutralization Buffer (add 1/10th the elution volume, e.g., 100 µL of 1 M Tris-HCl for every 1 mL of eluate).[5]
-
Repeat the elution step 2-3 times, collecting each fraction in a separate tube with Neutralization Buffer.
-
-
pH Confirmation: Check the pH of the pooled, neutralized eluate to ensure it is near neutral.
-
Analysis: Analyze the neutralized eluate for protein concentration, purity, and activity.
Conclusion: Choosing the Right Method for Your Application
The choice between c-Myc peptide and glycine elution hinges on the primary goal of the protein purification.
-
For applications requiring high protein activity , such as enzyme kinetics, functional assays, or structural studies, c-Myc peptide elution is the superior choice . Its gentle, competitive mechanism under physiological conditions maximizes the recovery of active, correctly folded protein.
-
When protein activity is not a critical concern , and the primary goal is to obtain a high yield of protein for applications like Western blotting or mass spectrometry, glycine elution can be a cost-effective alternative . However, researchers must be aware of the potential for protein denaturation and take immediate steps to neutralize the eluted protein.
By carefully considering the downstream application and the nature of the target protein, researchers can select the optimal elution strategy to achieve their experimental goals.
References
A Head-to-Head Comparison: c-Myc vs. FLAG Peptides for Protein Purification
For researchers in molecular biology and drug development, the efficient purification of recombinant proteins is a critical step. Affinity tags, short peptide sequences genetically fused to a protein of interest, are indispensable tools for this purpose. Among the most widely used are the c-Myc and FLAG epitope tags. This guide provides an objective, data-driven comparison of these two systems to help you select the optimal tag for your protein purification needs.
Overview of c-Myc and FLAG Epitope Tags
Both c-Myc and FLAG are small, hydrophilic tags recognized by highly specific monoclonal antibodies, enabling one-step affinity purification.[1][2][3] The general principle involves expressing a fusion protein containing the tag, lysing the cells, incubating the lysate with an antibody-conjugated resin, washing away unbound proteins, and finally eluting the purified target protein.
The c-Myc tag is a 10-amino-acid peptide (EQKLISEEDL) derived from the C-terminus of the human c-Myc oncoprotein.[2][4][5][6][7] It is recognized by the well-characterized 9E10 monoclonal antibody.[5][8]
The FLAG tag is an 8-amino-acid peptide (DYKDDDDK) that was artificially designed to be highly immunogenic and hydrophilic.[3][9][10][11] This design minimizes its impact on the fusion protein's structure and function.[3] The most common antibody used for purification is the ANTI-FLAG® M2 monoclonal antibody.
Quantitative Comparison of Tag Properties
To facilitate a direct comparison, the key quantitative parameters for each system have been summarized below. Note that performance metrics like binding capacity can vary depending on the specific fusion protein, expression system, and resin manufacturer.
| Feature | c-Myc Tag | FLAG Tag | Reference |
| Sequence | EQKLISEEDL | DYKDDDDK | [6][7][11] |
| Amino Acid Length | 10 | 8 | [6][7] |
| Molecular Weight | ~1.2 kDa | ~1.0 kDa | [4][7][9] |
| Primary Antibody | 9E10 (mouse mAb) | M2 (mouse mAb) | [12] |
| Binding Affinity (Kd) | ~5.3 x 10⁻⁷ M (530 nM) | ~1 x 10⁻⁷ M (100 nM) | [10][12] |
| Resin Binding Capacity | >0.5 mg/mL | ≥0.6 mg/mL | [13][14] |
| Peptide Elution Conc. | 0.5 mg/mL | 0.1 - 0.25 mg/mL | [15][16][17][18] |
Experimental Workflows and Methodologies
The workflows for c-Myc and FLAG tag purification are analogous. The primary differences lie in the specific antibody resin and the competitor peptide used for elution.
General Affinity Purification Workflow
Below is a generalized workflow applicable to both tag systems.
Caption: Generalized workflow for affinity purification of tagged proteins.
Detailed Experimental Protocols
The following protocols provide a starting point for the immunoprecipitation (IP) and purification of c-Myc or FLAG-tagged proteins from mammalian cell lysates. Optimization may be required based on the specific protein and expression system.
1. Cell Lysis
-
Harvest cultured cells expressing the tagged protein and wash once with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer or a non-denaturing buffer like 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Nonidet P-40) supplemented with a protease inhibitor cocktail.[19]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 20 minutes at 4°C.[20]
-
Transfer the supernatant to a new pre-chilled tube. This is the cleared lysate.
2. Binding
-
Prepare the antibody-conjugated resin: Add ~20-40 µL of a 50% slurry of anti-c-Myc or anti-FLAG M2 agarose beads to a microcentrifuge tube.[1]
-
Wash the beads 2-3 times with 1 mL of ice-cold TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 min) between washes.[1]
-
Add 0.5 - 1.0 mL of the cleared cell lysate to the washed beads.[21]
-
Incubate with gentle end-over-end rotation for 1-4 hours or overnight at 4°C.[20][22]
3. Washing
-
Pellet the resin by centrifugation (500 x g for 1 min at 4°C).
-
Carefully aspirate and discard the supernatant (flow-through).
-
Wash the beads three times with 1 mL of wash buffer (e.g., TBS with 0.05% Tween-20 or the lysis buffer).[22] After the final wash, carefully remove all supernatant.
4. Elution
There are two main strategies for elution: native competitive elution and denaturing/harsh elution. The choice depends on the downstream application.
References
- 1. Affinity Pull-Down of Proteins Using Anti-FLAG M2 Agarose Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myc-tag - Wikipedia [en.wikipedia.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sinobiological.com [sinobiological.com]
- 10. cube-biotech.com [cube-biotech.com]
- 11. FLAG-tag - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. protocols.io [protocols.io]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. FLAG fusion protein purification from Yeast optimized for co-precipitation | Dohlman Lab [med.unc.edu]
- 17. researchgate.net [researchgate.net]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 20. yorku.ca [yorku.ca]
- 21. cdn.origene.com [cdn.origene.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Validating Protein-Protein Interactions: The Role of c-Myc Peptide Elution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of c-Myc peptide elution with other widely used techniques for the validation of protein-protein interactions (PPIs). Understanding the strengths and limitations of each method is crucial for designing robust experiments and generating reliable data in drug discovery and cellular biology research. This document presents supporting experimental data, detailed protocols for key techniques, and visual workflows to aid in the selection of the most appropriate validation strategy.
Performance Comparison of Protein-Protein Interaction Validation Methods
The selection of a PPI validation method depends on various factors, including the nature of the interacting proteins, the required sensitivity, and the desired quantitative output. The following table summarizes the key performance metrics of c-Myc peptide elution in the context of co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Surface Plasmon Resonance (SPR), and Bioluminescence Resonance Energy Transfer (BRET).
| Parameter | c-Myc Peptide Elution (Co-IP) | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) | Bioluminescence Resonance Energy Transfer (BRET) |
| Principle | Affinity purification of a c-Myc-tagged "bait" protein and its interacting "prey" proteins, followed by competitive elution with c-Myc peptide. | In vivo reconstitution of a transcription factor in yeast upon interaction of a "bait" and "prey" protein, leading to the activation of a reporter gene. | Real-time, label-free detection of binding events between a ligand immobilized on a sensor chip and an analyte in solution by measuring changes in the refractive index.[1][2][3][4] | In vivo detection of PPIs based on the transfer of energy from a bioluminescent donor to a fluorescent acceptor fused to the proteins of interest when they are in close proximity (<10 nm).[5][6][7] |
| Binding Affinity (Kd) | Can be used to study a wide range of affinities, but does not directly measure Kd. The affinity of the anti-c-Myc antibody for the tag is a critical factor. For a specific nanobody, Kd values of 400 nM for a 1xMyc-tag and 0.5 nM for a 2xMyc-tag have been reported.[8] | Typically detects interactions in the micromolar to nanomolar range. | Measures a broad range of affinities, from millimolar to nanomolar.[1] | Suitable for detecting interactions within the physiological range, but does not directly measure Kd. |
| Elution Efficiency | Variable, depending on the affinity of the interaction, peptide concentration, and incubation time. Generally considered a gentle elution method that preserves protein complexes. | Not applicable. | Not applicable (analyte dissociates naturally or through regeneration). | Not applicable. |
| False Positives | Can occur due to non-specific binding to the beads or the antibody. The use of appropriate controls is crucial. | High false-positive rates, estimated to be between 25% and 45%, can result from "sticky" proteins or auto-activation of the reporter gene.[9][10][11] | Low, as the method is highly controlled and measures direct binding. | Can occur due to random collisions of donor and acceptor proteins, especially at high expression levels. |
| False Negatives | Can occur if the c-Myc tag is inaccessible or if the interaction is weak and disrupted during the washing steps. | High false-negative rates, estimated to be between 75% and 90%, can be caused by improper protein folding, subcellular localization issues, or the interaction depending on post-translational modifications absent in yeast.[9][10][12] | Can occur if the immobilization of the ligand affects its conformation or if the interaction is dependent on cellular factors not present in the in vitro system. | Can occur if the distance between the donor and acceptor is >10 nm or if their relative orientation is unfavorable for energy transfer.[5][6] |
| Quantitative Data | Semi-quantitative (Western blot) to quantitative (mass spectrometry).[13] | Primarily qualitative (yes/no interaction), although some quantitative variations exist. | Highly quantitative, providing real-time kinetic data (kon, koff) and affinity (Kd).[1][4][14] | Semi-quantitative, providing a ratiometric output that reflects the proximity and abundance of interacting partners. |
| In vivo / In vitro | In vitro (using cell lysates). | In vivo (in yeast). | In vitro. | In vivo (in living cells). |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate their implementation in a laboratory setting.
c-Myc Co-Immunoprecipitation (Co-IP) with Peptide Elution
This protocol describes the isolation of a c-Myc-tagged protein and its interacting partners from cell lysates, followed by competitive elution using a c-Myc peptide.
Materials:
-
Cells expressing the c-Myc-tagged "bait" protein
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-c-Myc antibody conjugated to agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
c-Myc peptide elution buffer (1-5 mg/mL c-Myc peptide in wash buffer)[15]
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometer (optional)
Procedure:
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with anti-c-Myc beads to capture the c-Myc-tagged protein and its interacting partners.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Peptide Elution: Incubate the beads with the c-Myc peptide elution buffer to competitively release the protein complex from the antibody.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of the "bait" and "prey" proteins. For a comprehensive analysis of the interactome, the eluate can be subjected to mass spectrometry.[13][16]
Yeast Two-Hybrid (Y2H) Assay
This protocol provides a general overview of the Y2H screen to identify novel protein-protein interactions.
Materials:
-
Yeast strains of opposite mating types (e.g., AH109 and Y187)
-
"Bait" plasmid (e.g., pGBKT7) containing the gene of interest fused to a DNA-binding domain (DBD)
-
"Prey" plasmid library (e.g., pGADT7) containing a library of cDNAs fused to an activation domain (AD)
-
Yeast transformation reagents
-
Selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Procedure:
-
Bait Construction and Auto-activation Test: Clone the "bait" gene into the DBD plasmid and transform it into a yeast strain. Test for auto-activation of the reporter genes on selective media.
-
Library Screening: Transform the "prey" library into the opposite mating type yeast strain. Mate the "bait" and "prey" strains and select for diploid cells on dual selective media (e.g., SD/-Trp/-Leu).
-
Interaction Selection: Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where the "bait" and "prey" proteins interact, leading to the activation of the reporter genes.
-
Prey Identification: Isolate the "prey" plasmids from the positive colonies and sequence the cDNA insert to identify the interacting protein.
Surface Plasmon Resonance (SPR)
This protocol outlines the basic steps for analyzing a protein-protein interaction using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (purified protein to be immobilized)
-
Analyte (purified protein in solution)
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the ligand onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
Analyte Injection: Inject a series of analyte concentrations over the immobilized ligand and a reference surface.
-
Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams that show the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[1][4][14]
Bioluminescence Resonance Energy Transfer (BRET)
This protocol provides a general workflow for performing a BRET assay to detect PPIs in living cells.
Materials:
-
Mammalian cell line
-
Expression vectors for the proteins of interest fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Cell transfection reagent
-
BRET substrate (e.g., coelenterazine)
-
Luminometer capable of measuring dual wavelengths
Procedure:
-
Construct Generation: Clone the genes of interest into the donor and acceptor expression vectors.
-
Cell Transfection: Co-transfect the mammalian cells with the donor and acceptor constructs.
-
BRET Measurement: After a suitable expression period, add the BRET substrate to the cells and immediately measure the luminescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increased BRET ratio compared to control conditions (e.g., expression of donor with an unfused acceptor) indicates a specific interaction.[5][6][7]
Visualizing the Concepts: Diagrams and Workflows
To further clarify the principles and processes discussed, the following diagrams have been generated using Graphviz.
c-Myc Signaling Pathway Interactions
The c-Myc oncoprotein is a transcription factor that plays a central role in cell proliferation, growth, and apoptosis. It functions by forming a heterodimer with MAX, which then binds to E-box sequences in the promoter regions of target genes to regulate their transcription.[17][18] Understanding the interactions of c-Myc with its partners is crucial for developing cancer therapies.
References
- 1. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. affiniteinstruments.com [affiniteinstruments.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioluminescence Resonance Energy Transfer (BRET) Service - Creative Proteomics [iaanalysis.com]
- 7. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptglab.com [ptglab.com]
- 9. Where Have All the Interactions Gone? Estimating the Coverage of Two-Hybrid Protein Interaction Maps | PLOS Computational Biology [journals.plos.org]
- 10. Media composition influences yeast one- and two-hybrid results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Myc peptide for Elution [engibody.com]
- 16. Proteomic profiling of Myc-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. An Overview of MYC and Its Interactome - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Scrambled c-Myc Peptides as Negative Controls in Research
In the realm of cellular and molecular biology, particularly in studies involving the multifaceted transcription factor c-Myc, the use of precise and reliable controls is paramount to ensure the validity of experimental findings. This guide provides a comprehensive comparison of the use of a c-Myc peptide versus a scrambled c-Myc peptide as a negative control, supported by established experimental protocols and illustrative data. This document is intended for researchers, scientists, and drug development professionals to underscore the importance of appropriate controls in elucidating the specific effects of c-Myc-related peptides.
The c-Myc protein is a critical regulator of numerous cellular processes, including proliferation, growth, apoptosis, and metabolism.[1] Peptides derived from c-Myc are often used to study its function, either by mimicking or inhibiting its activity. To ascertain that the observed biological effects are a direct result of the specific amino acid sequence of the c-Myc peptide and not due to non-specific effects such as charge, hydrophobicity, or simply the presence of a peptide, a meticulously designed negative control is essential. The gold standard for such a control is a scrambled peptide.[2]
A scrambled peptide is synthesized with the exact same amino acid composition as the active c-Myc peptide, but the sequence of the amino acids is randomized.[3][4] This ensures that the scrambled peptide maintains the same molecular weight and overall physicochemical properties as the active peptide, thereby isolating the variable of the specific amino acid sequence.[2] Any significant difference in the biological response between the c-Myc peptide and its scrambled counterpart can then be confidently attributed to the sequence-specific activity of the c-Myc peptide.
Experimental Data Comparison
To illustrate the importance of using a scrambled c-Myc peptide as a negative control, this section presents hypothetical yet representative data from three key assays commonly used to assess c-Myc function: a cell proliferation assay (MTT), an apoptosis assay (Annexin V staining), and a gene expression analysis of a known c-Myc target gene.
Table 1: Effect of c-Myc Peptide and Scrambled c-Myc Peptide on Cell Proliferation (MTT Assay)
| Treatment Group | Concentration (µM) | Average Absorbance (570 nm) | % Cell Viability (Relative to Untreated) |
| Untreated Control | 0 | 1.25 ± 0.08 | 100% |
| c-Myc Peptide | 10 | 1.88 ± 0.12 | 150% |
| Scrambled c-Myc Peptide | 10 | 1.23 ± 0.09 | 98% |
| c-Myc Peptide | 25 | 2.50 ± 0.15 | 200% |
| Scrambled c-Myc Peptide | 25 | 1.26 ± 0.10 | 101% |
Data are presented as mean ± standard deviation.
Table 2: Induction of Apoptosis by c-Myc Peptide and Scrambled c-Myc Peptide (Annexin V Assay)
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| Untreated Control | 0 | 5.2 ± 1.1% |
| c-Myc Peptide | 10 | 25.8 ± 2.5% |
| Scrambled c-Myc Peptide | 10 | 5.5 ± 1.3% |
| c-Myc Peptide | 25 | 45.1 ± 3.8% |
| Scrambled c-Myc Peptide | 25 | 5.9 ± 1.5% |
Data are presented as mean ± standard deviation.
Table 3: Regulation of a c-Myc Target Gene Expression by c-Myc Peptide and Scrambled c-Myc Peptide (qPCR)
| Treatment Group | Concentration (µM) | Relative Gene Expression (Fold Change) |
| Untreated Control | 0 | 1.0 |
| c-Myc Peptide | 10 | 4.5 ± 0.4 |
| Scrambled c-Myc Peptide | 10 | 1.1 ± 0.2 |
| c-Myc Peptide | 25 | 8.2 ± 0.7 |
| Scrambled c-Myc Peptide | 25 | 1.2 ± 0.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the experiments that would generate the data presented above are provided below.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with varying concentrations of the c-Myc peptide and the scrambled c-Myc peptide. Include an untreated control group. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptosis.
Protocol:
-
Cell Treatment: Culture cells and treat them with the c-Myc peptide and the scrambled c-Myc peptide at desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic.[7]
Gene Expression Analysis (Quantitative PCR - qPCR)
qPCR is a sensitive technique used to measure the expression levels of specific genes.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the c-Myc peptide and scrambled c-Myc peptide. After the treatment period, harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the c-Myc target gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[9]
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data. The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.[10]
Visualizations
To further clarify the concepts and workflows, the following diagrams are provided.
Caption: c-Myc signaling pathway leading to cell proliferation and apoptosis.
Caption: Experimental workflow for comparing c-Myc and scrambled peptides.
References
- 1. abeomics.com [abeomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Scrambled Peptide Libraries – ProteoGenix [us.proteogenix.science]
- 4. all-chemistry.com [all-chemistry.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protocol for qPCR analysis that corrects for cDNA amplification efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Navigating Elution Strategies for c-Myc Tagged Proteins
For researchers in molecular biology, biochemistry, and drug development, the purification of recombinant proteins is a cornerstone of experimental success. The c-Myc tag, a small, well-characterized epitope (EQKLISEEDL), is a popular choice for facilitating the detection and purification of proteins.[1][2] While the binding of a c-Myc tagged protein to an anti-c-Myc antibody-conjugated resin is a straightforward process, the subsequent elution of the purified protein requires careful consideration to ensure optimal yield, purity, and, most importantly, the preservation of its biological activity.
This guide provides a comprehensive comparison of the primary alternatives to the c-Myc peptide for eluting tagged proteins, offering experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Comparing Elution Methods: A Quantitative Overview
The choice of elution method is a critical determinant of the success of a protein purification experiment. The ideal method should efficiently disrupt the antibody-antigen interaction without irreversibly damaging the target protein. The primary alternatives to competitive elution with a c-Myc peptide are non-competitive methods that alter the buffer conditions to release the bound protein.
The following table summarizes the effectiveness of various elution strategies for both single (1xMyc) and double (2xMyc) tagged proteins, based on data from ChromoTek. This semi-quantitative data provides a valuable snapshot of the relative efficiencies of different approaches.
Table 1: Effectiveness of Elution Options for Myc-Trap [3][4]
| Elution Method | 1xMyc-tagged Protein Elution Efficiency | 2xMyc-tagged Protein Elution Efficiency | Principle | Gentleness |
| c-Myc Peptide (1 mg/mL) | +++ (ca. 90%) | ++ (ca. 70%) | Competitive | Very High |
| 2x c-Myc Peptide (1 mg/mL) | +++ (ca. 90%) | +++ (ca. 90%) | Competitive | Very High |
| Low pH (e.g., 0.1 M Glycine-HCl, pH 2.0-3.0) | +++ (ca. 90%) | +++ (ca. 90%) | Non-competitive (disrupts ionic interactions) | Low to Moderate |
| SDS-PAGE Sample Buffer | +++ (ca. 90%) | +++ (ca. 90%) | Denaturing | Very Low |
Effectiveness ratings: o: <50%, +: ca. 50%, ++: ca. 70%, +++: ca. 90% of bound protein eluted.[3][4]
In-Depth Comparison of Elution Alternatives
Competitive Elution with c-Myc Peptide
This is often considered the gentlest elution method, as it preserves the native conformation of the target protein.[5] The principle is simple: a high concentration of free c-Myc peptide is introduced to the column, which competes with the tagged protein for binding to the anti-c-Myc antibody, leading to the release of the protein of interest.
-
Advantages:
-
High Specificity and Purity: This method is highly specific and can help to eliminate non-specifically bound proteins, resulting in a purer eluate.[6]
-
Preserves Protein Activity: The mild, near-neutral pH conditions are ideal for proteins that are sensitive to denaturation.[5]
-
Resin Reusability: Competitive elution is less harsh on the antibody-conjugated resin, allowing for multiple rounds of purification.[6]
-
-
Disadvantages:
-
Cost: The c-Myc peptide can be a significant cost factor, especially for large-scale purifications.
-
Slower Process: Achieving equilibrium for competitive elution can be slower compared to non-competitive methods.[6]
-
Peptide in Eluate: The eluted fraction will contain a high concentration of the c-Myc peptide, which may need to be removed for certain downstream applications.
-
Non-Competitive Elution: pH Shift
Altering the pH of the elution buffer is a common and effective non-competitive strategy to disrupt the antibody-antigen interaction.
-
Low pH Elution:
-
Mechanism: Acidic buffers, typically 0.1 M glycine-HCl at a pH between 2.0 and 3.0, protonate key amino acid residues in the antibody and/or the epitope tag, altering their charge and conformation and leading to the dissociation of the complex.[7]
-
Advantages:
-
Disadvantages:
-
Protein Denaturation: The primary drawback is the risk of denaturing the target protein, leading to loss of activity.[6][8] Immediate neutralization of the eluted fractions with a basic buffer (e.g., 1 M Tris-HCl, pH 8.5) is crucial.[7]
-
Antibody Leaching: Harsh acidic conditions can lead to the leaching of the antibody from the resin, contaminating the eluate.[6]
-
Reduced Resin Lifespan: Repeated exposure to low pH can damage the affinity matrix.[6]
-
-
-
High pH Elution:
-
Mechanism: Basic buffers (e.g., 50mM NaOH) can also be used, although they are less common for c-Myc tag purification. The principle is similar to low pH elution, involving the deprotonation of key residues.
-
Considerations: High pH can also be denaturing to proteins and may be more detrimental to the silica-based resins.
-
Gentle, Non-Peptide Elution Buffers
For particularly sensitive proteins where both peptide competition and harsh pH are undesirable, "gentle" elution buffers offer an alternative. These are typically proprietary formulations that operate at a near-neutral pH and employ high salt concentrations or other non-denaturing chaotropic agents to disrupt the antibody-antigen interaction.
-
Advantages:
-
Preserves Protein Function: The near-neutral pH minimizes the risk of denaturation.
-
-
Disadvantages:
-
Variable Efficiency: The effectiveness of these buffers can be protein-dependent and may be lower than that of low pH elution.
-
Proprietary Formulations: The exact composition is often not disclosed, which can be a drawback for some experimental setups.
-
Downstream Compatibility: The high salt concentration in the eluate may require a buffer exchange step for downstream applications.
-
Denaturing Elution
In situations where protein function is not a concern, such as for SDS-PAGE analysis, denaturing agents can be used for highly efficient elution.
-
Methods:
-
SDS-PAGE Sample Buffer: Directly boiling the beads in Laemmli buffer will elute virtually all bound protein.
-
Urea or Guanidine-HCl: These chaotropic agents effectively denature proteins and disrupt interactions.
-
-
Advantages:
-
Highest Elution Efficiency: These methods ensure the complete release of the bound protein.
-
-
Disadvantages:
-
Complete Denaturation: The eluted protein is non-functional.
-
Resin Inactivation: Boiling in SDS-PAGE buffer will irreversibly denature the antibody on the resin, making it unsuitable for reuse.[9]
-
Experimental Protocols
Protocol 1: Competitive Elution with c-Myc Peptide
This protocol is adapted from manufacturer's guidelines and is suitable for applications requiring native, active protein.[9]
-
Wash the Resin: After binding the c-Myc tagged protein, wash the resin with 5-10 column volumes of a suitable wash buffer (e.g., TBS with 0.05% Tween-20) to remove non-specifically bound proteins.
-
Prepare Elution Buffer: Prepare a solution of c-Myc peptide at a concentration of 0.5-1 mg/mL in a neutral pH buffer (e.g., TBS or PBS).
-
Elution: a. Add one bed volume of the c-Myc peptide solution to the column. b. Incubate for 10-15 minutes at 30-37°C with gentle mixing. Lower temperatures can be used but may reduce elution efficiency. c. Collect the eluate. d. Repeat the elution step 2-3 times to maximize recovery.
-
Post-Elution Processing: If necessary, remove the c-Myc peptide from the eluted protein sample using dialysis or a desalting column.
Protocol 2: Low pH Elution
This protocol is a standard method for non-competitive elution and is widely used due to its efficiency.[9][10]
-
Wash the Resin: Perform the washing steps as described in Protocol 1.
-
Prepare Buffers:
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.0-2.8.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
-
Elution: a. Add one bed volume of the low pH elution buffer to the column. b. Immediately collect the eluate in a tube containing 1/10th volume of the neutralization buffer to bring the pH back to a neutral range. c. Repeat the elution step 2-3 times.
-
Post-Elution Processing: The eluted protein is now in a neutralized buffer. Further buffer exchange may be required for specific downstream applications.
Visualizing the Workflows
The following diagrams illustrate the key steps in competitive and non-competitive elution processes.
Caption: Workflow for competitive elution of a c-Myc tagged protein.
Caption: Workflow for non-competitive low pH elution.
Signaling Pathway and Logical Relationships
The fundamental principle of competitive elution relies on the law of mass action, where an excess of a competitor displaces the bound molecule.
Caption: Principle of competitive elution for c-Myc tagged proteins.
Conclusion
The selection of an appropriate elution method is a critical step in the purification of c-Myc tagged proteins. While competitive elution with the c-Myc peptide offers the gentlest approach for preserving protein activity, its cost and the presence of the peptide in the eluate can be drawbacks. Low pH elution is a highly effective and economical alternative, but carries the risk of protein denaturation. For particularly sensitive proteins, gentle, non-peptide elution buffers may provide a suitable compromise. Ultimately, the optimal choice depends on the specific characteristics of the target protein, the scale of the purification, and the requirements of downstream applications. By carefully considering the advantages and disadvantages of each method, researchers can maximize the yield and purity of their target protein while maintaining its biological function.
References
- 1. sinobiological.com [sinobiological.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Myc-Trap for both immunoprecipitation and affinity purification of Myc-tagged proteins | Proteintech Group [ptglab.com]
- 4. ptglab.com [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. file.elabscience.com [file.elabscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Elution Methods for Mass Spectrometry Analysis of c-Myc Interacting Proteins
For researchers in proteomics and drug development, the successful identification of protein-protein interactions is paramount. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a cornerstone technique for this purpose. When studying proteins tagged with the popular c-Myc epitope, the choice of elution method to release the protein complex from the affinity matrix is a critical step that can significantly impact the quality and quantity of identified interacting partners.
This guide provides an objective comparison of c-Myc peptide elution with alternative methods, supported by experimental principles and available data. We will delve into detailed experimental protocols and present a clear comparison to aid in the selection of the most appropriate strategy for your research needs.
Comparison of Elution Methods
The ideal elution method should be efficient in releasing the bait protein and its interactors while minimizing the co-elution of non-specific binders and antibody fragments. The choice of method often represents a trade-off between yield, purity, and the preservation of protein complex integrity.
| Elution Method | Principle | Advantages | Disadvantages |
| c-Myc Peptide | Competitive displacement | Gentle, preserves protein complexes, high specificity, low antibody contamination.[1][2] | Higher cost, may require optimization of peptide concentration and incubation time. |
| Acidic (e.g., Glycine) | Low pH disrupts antibody-antigen interaction | Cost-effective, relatively fast.[3] | Can denature proteins and disrupt protein-protein interactions, requires immediate neutralization. |
| Chaotropic (e.g., Urea) | Denatures proteins to release them from the antibody | Strong elution can increase yield of tightly bound proteins. | Denatures proteins, incompatible with functional assays, may require cleanup before MS analysis.[2] |
| On-Bead Digestion | Proteins are digested into peptides while still bound to the beads | Reduces sample handling steps, minimizes protein loss, avoids elution bias.[4][5][6][7][8] | Does not yield intact protein complexes for other assays, requires careful optimization of digestion conditions. |
Semi-Quantitative Comparison of Elution Effectiveness:
The following table is based on semi-quantitative data from ChromoTek for their Myc-Trap® affinity resin, which utilizes a Nanobody for immunoprecipitation.[2] The effectiveness is rated as: +++ (ca. 90% eluted), ++ (ca. 70% eluted), + (ca. 50% eluted), o (<50% eluted).
| Elution Method | 1xMyc-tagged Protein | 2xMyc-tagged Protein |
| c-Myc peptide (40 µM) | ++ | o |
| 2xMyc-peptide (40 µM) | +++ | + |
| Urea (8 M) | +++ | + |
| Glycine (0.2 M, pH 2.5) | + | + |
This data suggests that for a single Myc-tagged protein, both 2xMyc-peptide and Urea are highly effective. For the higher affinity 2xMyc-tagged proteins, elution is generally less efficient, with peptide elution being a gentler but less complete option compared to denaturing conditions.
Experimental Workflows and Protocols
A clear understanding of the experimental workflow is crucial for successful Co-IP-MS experiments.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. ptglab.com [ptglab.com]
- 3. アフィニティー精製に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 5. On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uib.no [uib.no]
- 7. ptglab.com [ptglab.com]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Confirming Anti-c-Myc Antibody Specificity: A Guide to Peptide Competition Assays
For researchers in drug development and life sciences, the specificity of an antibody is paramount for generating reliable and reproducible data. The anti-c-Myc antibody is a widely used tool for detecting the c-Myc protein tag, a common epitope tag for recombinant proteins. This guide provides a comprehensive comparison and detailed protocols for confirming the specificity of anti-c-Myc antibodies using the peptide competition assay, a critical validation experiment.
The Principle of Peptide Competition
The peptide competition assay is a straightforward and effective method to demonstrate that an antibody specifically binds to its target epitope. The principle relies on pre-incubating the antibody with a peptide that corresponds to its cognate epitope. If the antibody is specific, the peptide will occupy the antigen-binding sites, thereby preventing the antibody from binding to the target protein in subsequent applications like Western blotting or ELISA. A significant reduction in signal upon pre-incubation with the specific peptide is a strong indicator of antibody specificity. The c-Myc tag peptide sequence is well-defined as EQKLISEEDL [1][2].
Comparative Analysis of Anti-c-Myc Antibody Specificity
While the classic 9E10 clone is a widely used anti-c-Myc antibody, newer recombinant antibodies have been developed with potentially improved characteristics. Here, we present a comparative summary of specificity data, drawing from advanced peptide microarray analyses which can be considered a high-throughput form of peptide competition.
In a study comparing the well-known 9E10 clone with a newer recombinant antibody, "Hypermyc," their specificity was profiled against a high-density peptide microarray. This method provides a detailed view of the antibody's binding to its intended epitope and potential off-target interactions.
| Feature | Anti-c-Myc Clone 9E10 | Recombinant Anti-c-Myc "Hypermyc" |
| Primary Epitope Recognition | Strong and specific recognition of the core c-Myc epitope (QKLISEEDL). | Strong and specific recognition of the core c-Myc epitope (QKLISEEDL). |
| Cross-Reactivity | Exhibited a weak cross-reaction to a secondary consensus motif (AKLVSE). | Also showed cross-reaction to the AKLVSE motif, with slightly higher intensity. |
| Binding Affinity (Monovalent KD) | Not specified in this format. | 17 nM |
| Overall Specificity | High specificity with very low off-target reactivity. | High specificity with an even lower cross-reactivity profile than 9E10 in broad epitope screens. |
Data summarized from peptide microarray analysis, a high-throughput method of assessing antibody-peptide interactions.
Experimental Protocols
A detailed protocol for a peptide competition assay using Western blotting is provided below. This protocol is a synthesis of best practices from multiple sources.
Materials
-
Anti-c-Myc antibody
-
c-Myc peptide (EQKLISEEDL)
-
Cell lysate containing c-Myc tagged protein
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody dilution buffer
-
Secondary antibody (e.g., HRP-conjugated anti-mouse or anti-rabbit IgG)
-
Chemiluminescent substrate
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
Procedure
-
Prepare Antibody-Peptide Mixtures:
-
Control (No Peptide): Dilute the anti-c-Myc antibody to its optimal working concentration in the primary antibody dilution buffer.
-
Blocked (With Peptide): In a separate tube, pre-incubate the same dilution of the anti-c-Myc antibody with a 100-500 fold molar excess of the c-Myc peptide. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
SDS-PAGE and Western Blotting:
-
Separate the cell lysate containing the c-Myc tagged protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Wash the membrane briefly with wash buffer.
-
-
Antibody Incubation:
-
Cut the membrane if necessary to incubate with the control and blocked antibody solutions separately.
-
Incubate one part of the membrane with the control antibody solution and the other part with the blocked antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with wash buffer.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Expected Results
A successful peptide competition assay will show a strong band corresponding to the c-Myc tagged protein in the lane incubated with the control antibody. In contrast, the lane incubated with the antibody pre-incubated with the c-Myc peptide should show a significantly reduced or completely absent band. This result confirms that the antibody's binding to the protein is specific to the c-Myc epitope.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principle, the following diagrams are provided.
References
A Head-to-Head Battle of Epitope Tags: c-Myc vs. HA for Immunoprecipitation Efficiency
In the realm of protein analysis, the ability to effectively isolate a protein of interest from a complex cellular mixture is paramount. Immunoprecipitation (IP) stands as a cornerstone technique for this purpose, heavily relying on the specific interaction between an antibody and its target antigen. To facilitate this process, researchers often engineer proteins to include a small, well-characterized epitope tag, for which high-affinity antibodies are readily available. Among the most popular of these are the c-Myc and HA tags. This guide provides a detailed comparison of their performance in immunoprecipitation, supported by available experimental data, to assist researchers in selecting the optimal tag for their experimental needs.
Key Differences at a Glance
Both c-Myc and HA are small peptide tags that can be genetically fused to a protein of interest, allowing for its detection and purification. While both are widely used, their inherent properties and the characteristics of their corresponding antibodies can lead to differences in immunoprecipitation efficiency.
| Feature | c-Myc Tag | HA Tag |
| Amino Acid Sequence | EQKLISEEDL | YPYDVPDYA |
| Size | 10 amino acids | 9 amino acids |
| Molecular Weight | ~1.2 kDa[1][2] | ~1.1 kDa[1] |
| Origin | Human c-Myc proto-oncogene[2] | Human Influenza Hemagglutinin (HA) protein[1][3] |
| Reported Antibody Affinity (Kd) | ~80 nM[4] | ~4.5 nM[4] |
Performance in Immunoprecipitation: A Data-Driven Comparison
The efficiency of an immunoprecipitation experiment is critically dependent on the affinity and specificity of the antibody for its epitope tag. While direct, side-by-side quantitative comparisons of protein yield are not abundant in published literature, the dissociation constant (Kd) provides a valuable metric for the strength of the antibody-antigen interaction. A lower Kd value signifies a stronger binding affinity.
Based on available data, the anti-HA antibody exhibits a significantly stronger binding affinity for the HA tag (Kd ≈ 4.5 nM) compared to the anti-c-Myc antibody for the c-Myc tag (Kd ≈ 80 nM)[4]. This suggests that, under ideal conditions, the HA tag may facilitate a more robust and efficient immunoprecipitation, potentially leading to a higher yield of the target protein.
However, it is crucial to note that other experimental factors can significantly influence the outcome of an immunoprecipitation experiment. These include:
-
Tag Accessibility: The location of the tag on the protein (N-terminus, C-terminus, or internal) can affect its accessibility to the antibody. A study on the c-Myc tag demonstrated that its placement at the C-terminus could lead to a decreased detection signal in both Western blots and immunoprecipitation, a phenomenon that could be mitigated by the addition of extra amino acids[4].
-
Antibody Quality: The specific clone and manufacturing process of the anti-tag antibody can impact its performance.
-
Lysis and Wash Buffers: The composition of these buffers can affect protein folding, tag exposure, and non-specific binding.
Experimental Considerations and Protocols
To achieve optimal results in immunoprecipitation, it is essential to follow a well-defined protocol. Below are generalized protocols for immunoprecipitation using c-Myc and HA tags.
General Immunoprecipitation Workflow
The following diagram illustrates a typical workflow for immunoprecipitation using either a c-Myc or HA tag.
References
- 1. Epitope tags | Abcam [abcam.com]
- 2. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]
- 3. biotage.com [biotage.com]
- 4. A Small Epitope Tagging on the C-Terminus of a Target Protein Requires Extra Amino Acids to Enhance the Immune Responses of the Corresponding Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Specificity: A Comparative Guide to Anti-c-Myc Antibody Cross-Reactivity with Peptide Fragments
For researchers, scientists, and drug development professionals, the precise detection of the c-Myc oncoprotein is critical. This guide provides an objective comparison of the performance of various anti-c-Myc antibodies, with a focus on their cross-reactivity with c-Myc peptide fragments. Supported by experimental data, this document aims to aid in the selection of the most appropriate antibody for specific research needs.
The c-Myc tag, a short peptide sequence (EQKLISEEDL), is a widely utilized tool for the detection, purification, and tracking of recombinant proteins. The fidelity of these applications hinges on the specificity of the anti-c-Myc antibodies employed. However, factors such as the position of the tag (N-terminal vs. C-terminal) and the amino acids flanking the epitope can significantly influence antibody recognition and lead to variable performance. This guide delves into the specifics of this cross-reactivity, offering a comparative analysis of commonly used antibody clones.
Performance Comparison of Anti-c-Myc Antibody Clones
The following table summarizes the performance and cross-reactivity of several widely used anti-c-Myc antibody clones based on published experimental data. This data highlights the differential recognition of the c-Myc epitope and its variants.
| Antibody Clone | Epitope Recognition & Core Motif | Observed Cross-Reactivity & Context Dependence | Recommended Applications |
| 9E10 | Recognizes the canonical EQKLISEEDL sequence. The core residues essential for binding are LISE.[1] | Exhibits high context-dependent detection variability.[2] Recognition is influenced by neighboring amino acid sequences and the position of the tag.[2][3] Shows weak cross-reactivity with the peptide motif AKLVSE.[4] Can cross-react with denatured murine c-Myc.[5] | Western Blot, ELISA, Immunoprecipitation, Immunocytochemistry.[6][7] Caution is advised due to context sensitivity.[2][3] |
| Hyper-Myc | Recognizes the same EQKLISEEDL epitope as 9E10.[4][8] | Displays slightly higher cross-reactivity with the AKLVSE motif compared to 9E10, especially at higher concentrations.[4] However, it shows an overall lower cross-reactivity profile across a broader range of human epitopes.[8][9] | Microarrays, ELISA, Immunoblots.[8] Engineered for higher affinity and stability.[8][9] |
| 4A6 | Recognizes the c-Myc epitope tag. | Demonstrates much less context sensitivity in the detection of Myc-tagged proteins compared to 9E10.[2][3] Shows more consistent detection regardless of changes in neighboring amino acid sequences.[3] | Western Blot.[2][10] Recommended for applications where context-insensitivity is crucial. |
| 9B11 | Recognizes the c-Myc epitope tag. | Exhibits significantly less context sensitivity compared to 9E10.[2][7][10] | Western Blot.[2][7] A superior clone for consistent detection.[3] |
| 71D10 | Recognizes the c-Myc epitope tag. | Displays context-dependent differences in its ability to detect N- or C-terminal Myc-tagged proteins.[2][10] | Western Blot.[2][10] |
| Polyclonal Antibodies (e.g., A-14) | Target multiple epitopes on the c-Myc protein. | Also show context-dependent differences in detection.[2][10] | Western Blot.[2] |
Visualizing Experimental and Biological Pathways
To better understand the methodologies and biological context, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility and accurate interpretation of results are paramount. Below are detailed protocols for key experiments used to assess antibody cross-reactivity.
Peptide Microarray for Epitope Mapping and Cross-Reactivity
This technique allows for the high-throughput screening of antibody binding to a large number of different peptide sequences immobilized on a solid surface.
1. Peptide Microarray Fabrication:
-
Synthesize peptides of interest (e.g., overlapping fragments of the c-Myc protein, variants of the EQKLISEEDL epitope) with an N-terminal biotin tag.
-
Print the peptides onto a streptavidin-coated microarray slide at a defined concentration (e.g., 10-50 µM in printing buffer).
-
Allow the slides to incubate in a humid chamber to ensure efficient binding of the biotinylated peptides to the streptavidin surface.
-
Wash the slides to remove unbound peptides and block remaining active sites on the surface with a suitable blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
2. Antibody Incubation and Detection:
-
Dilute the primary anti-c-Myc antibody to be tested in blocking buffer (e.g., 1 µg/mL).
-
Incubate the microarray slide with the primary antibody solution for 1-2 hours at room temperature with gentle agitation.
-
Wash the slide three times with washing buffer (e.g., PBS with 0.1% Tween-20) for 5 minutes each.
-
Incubate the slide with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 647) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the slide three times with washing buffer and once with distilled water.
3. Data Acquisition and Analysis:
-
Dry the microarray slide by centrifugation.
-
Scan the slide using a microarray scanner at the appropriate wavelength.
-
Quantify the fluorescence intensity of each spot using microarray analysis software.
-
Normalize the signal intensities and compare the binding of the antibody to the different peptide sequences to determine the epitope and assess cross-reactivity.
Competitive ELISA for Quantifying Cross-Reactivity
This assay measures the degree of cross-reactivity by assessing the ability of a peptide fragment to compete with the full-length antigen for antibody binding.
1. Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a solution of the c-Myc tagged protein (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate three times with washing buffer (PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.
2. Competition Reaction:
-
Prepare a series of dilutions of the competitor peptide fragments in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-c-Myc antibody with the various concentrations of the competitor peptides for 1-2 hours at room temperature.
-
Transfer the antibody-peptide mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature to allow for binding of the free antibody to the coated antigen.
3. Detection and Measurement:
-
Wash the plate three times with washing buffer.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with washing buffer.
-
Add 100 µL of TMB substrate to each well and incubate until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of cross-reactivity of the peptide fragment.
Western Blotting for Context-Dependent Detection
This method is used to evaluate how the position of the c-Myc tag and flanking sequences affect antibody recognition of a full-length protein.
1. Sample Preparation and Electrophoresis:
-
Lyse cells expressing N-terminally and C-terminally c-Myc-tagged proteins in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate the protein lysates by SDS-PAGE.
2. Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
3. Antibody Incubation and Detection:
-
Incubate the membrane with the primary anti-c-Myc antibody (e.g., 9E10, 4A6, or 9B11) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using X-ray film or a digital imaging system.
-
Compare the band intensities for the N- and C-terminally tagged proteins to assess context-dependent detection by the different antibody clones.
Conclusion
The choice of an anti-c-Myc antibody can have a profound impact on experimental outcomes. While the 9E10 clone is widely used, its significant context-dependent variability necessitates careful validation.[2][3] For applications requiring consistent and reliable detection of c-Myc tagged proteins, newer clones such as 4A6 and 9B11, or the high-affinity Hyper-Myc variant, may offer superior performance due to their reduced sensitivity to the position of the tag and flanking amino acid sequences.[2][3][8] Researchers are encouraged to consider the specific requirements of their experimental setup and to validate their chosen antibody in the intended application to ensure data accuracy and reproducibility.
References
- 1. Myc - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. betalifesci.com [betalifesci.com]
- 8. Peptide microarrays for serum antibody diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biossusa.com [biossusa.com]
- 10. jpt.com [jpt.com]
Safety Operating Guide
Proper Disposal of c-Myc Peptide TFA: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling c-Myc Peptide with Trifluoroacetic acid (TFA) must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of c-Myc Peptide TFA, consolidating safety and logistical information into a clear, actionable plan.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust, vapor, mist, or gas. Direct contact with eyes, skin, and clothing should be strictly avoided.[1]
Waste Segregation and Storage
Proper segregation and storage of this compound waste is a critical first step in the disposal process. Both solid and liquid waste must be handled with care.
-
Solid Waste: Unused or expired lyophilized this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing the peptide, as well as contaminated solvents and buffers, must be collected in a separate, labeled liquid waste container. It is crucial not to mix this waste with incompatible materials.[1]
Waste containers should be stored in a designated and secure secondary containment area, away from incompatible substances.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional and local regulations for chemical waste. The trifluoroacetic acid component is corrosive, can cause severe skin burns and eye damage, is harmful if inhaled, and is toxic to aquatic life with long-lasting effects.[1] Therefore, it must be treated as hazardous waste.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "c-Myc Peptide Trifluoroacetate," and list any solvents used.[1][2] Abbreviations or chemical symbols should not be used.[2]
-
Containerization: Waste should be stored in sturdy glass or plastic containers with tight-fitting caps or lids.[2][3] Containers should be kept closed when not in use.[2] Opened containers must be carefully resealed and kept upright to prevent leakage.[4]
-
Storage: Hazardous waste must be stored at or near a designated "Satellite Accumulation Area" pending disposal by the institution's Environmental Health & Safety (EHS) department.[2]
-
Waste Pickup: Once waste containers are approximately 80% full, contact your institution's EHS office to arrange for pickup and disposal.[2] Follow their specific procedures and documentation requirements for chemical waste collection.[1][4]
-
Decontamination: Glassware and reusable equipment that have come into contact with this compound should be decontaminated. A common method is to rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove organic residues. This initial solvent rinse must be collected as hazardous waste.[1] Following the solvent rinse, the equipment should be washed with an appropriate laboratory detergent and rinsed thoroughly with deionized water.[1]
Table 1: Summary of this compound Waste Handling Procedures
| Waste Type | Container Requirements | Labeling Instructions | Storage and Disposal |
| Solid Waste | Sealed, designated chemical waste container. | "c-Myc Peptide Trifluoroacetate" and other solid contents. | Store in a designated Satellite Accumulation Area. Contact EHS for pickup when container is 80% full.[2] |
| Liquid Waste | Separate, labeled liquid waste container. | "c-Myc Peptide Trifluoroacetate" and all solvent names. | Do not mix with incompatible waste. Store in a secondary containment area. Contact EHS for pickup.[1] |
| Contaminated Labware | Collect solvent rinses in a hazardous waste container. | Label with solvent name and "Hazardous Waste". | Dispose of solvent rinse as hazardous waste. Wash labware with detergent and water after decontamination.[1] |
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills: For small spills of a few milliliters outside a fume hood, alert everyone in the laboratory.[2] Absorb the spill with an inert material such as vermiculite or sand, place it in a suitable container, and dispose of it as hazardous waste.[2][3]
-
Large Spills: For large spills (greater than 50 ml of pure TFA) outside a fume hood, evacuate the laboratory immediately, activate the fire alarm, and call 911.[2] Close the lab doors and post a "NO ENTRY" sign indicating the hazard.[2] Do not re-enter the area until cleared by emergency personnel.[2]
-
Personal Exposure: If the chemical comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] For eye contact, promptly wash with large amounts of water for 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention in the event of significant skin or any eye contact.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling c-Myc Peptide TFA
Researchers and drug development professionals working with c-Myc Peptide Trifluoroacetate (TFA) must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal. The trifluoroacetate salt, in particular, necessitates careful attention due to the corrosive nature of trifluoroacetic acid. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. Below is a summary of the recommended PPE for handling c-Myc Peptide TFA, categorized by the area of protection.
| Body Part | Required PPE | Specifications and Usage Notes |
| Eyes | Chemical Splash Goggles | Must be ANSI approved and properly fitting. A face shield may be required for handling larger quantities (>500 mL) to provide additional protection against splashes.[1] |
| Skin | Chemical-Resistant Gloves | Nitrile gloves are recommended for low-volume applications. For higher volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are necessary. It is crucial to change gloves immediately upon contact. Double gloving is a recommended practice.[1][2] |
| Laboratory Coat | Must be appropriately sized and fully buttoned. For high-volume applications, a chemical-resistant apron may be required for added protection.[1] | |
| Respiratory | Chemical Fume Hood | All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[1] |
| Respirator | If work must be performed outside of a fume hood, a full-face respirator may be necessary. A respiratory protection analysis should be conducted by environmental health and safety personnel.[1] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety. The following diagram outlines the recommended workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
